3,3'-Dicarboxy-4,4'-difurazan hydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O6.H2O/c11-5(12)3-1(7-15-9-3)2-4(6(13)14)10-16-8-2;/h(H,11,12)(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFMIYNFQKXRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=O)O)C2=NON=C2C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369586 | |
| Record name | 4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic Acid Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-61-5 | |
| Record name | 4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic Acid Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3'-Dicarboxy-4,4'-difurazan Hydrate: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3,3'-Dicarboxy-4,4'-difurazan hydrate (CAS Number: 306935-61-5), a nitrogen-rich heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predictive approach based on established chemical principles and data from structurally related furazan and difurazan compounds. It details a plausible synthetic pathway, predicted physicochemical properties, a comprehensive characterization workflow, and potential applications, particularly in the field of energetic materials and coordination chemistry. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the synthesis and evaluation of novel furazan-based compounds.
Introduction: The Significance of the Difurazan Core
The furazan, or 1,2,5-oxadiazole, ring is a key structural motif in the development of high-performance energetic materials.[1][2] Its high nitrogen content, positive heat of formation, and contribution to molecular density make it a desirable building block for explosives, propellants, and pyrotechnics.[1][3] The fusion of two furazan rings to form a difurazan structure further enhances these energetic properties. The introduction of carboxylic acid functionalities, as seen in 3,3'-Dicarboxy-4,4'-difurazan, offers intriguing possibilities for tuning the physical and chemical properties of the resulting materials. These acidic groups can participate in hydrogen bonding, influence crystal packing and sensitivity, and act as ligands for the formation of metal complexes. This guide will explore the scientific and technical aspects of 3,3'-Dicarboxy-4,4'-difurazan hydrate, providing a foundational understanding for its synthesis and potential utilization.
Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| CAS Number | 306935-61-5 | Publicly available chemical identifier. |
| Molecular Formula | C₆H₄N₄O₇ | Derived from the chemical name and structure. |
| Molecular Weight | 244.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar organic acids. |
| Melting Point | Expected to be high with decomposition | Furazan-based energetic materials often exhibit high melting points and decompose upon heating.[4][5] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. Sparingly soluble in water and nonpolar solvents. | The presence of carboxylic acid groups suggests solubility in polar and basic media. |
| Density | Predicted to be > 1.8 g/cm³ | High density is a characteristic feature of poly-furazan energetic materials.[1] |
| Thermal Stability | Moderate to high, with decomposition onset likely above 200 °C | The furazan ring is known for its thermal stability, though the carboxylic acid groups may lower the decomposition temperature compared to non-functionalized analogs.[4] |
Proposed Synthesis Pathway
A plausible synthetic route to 3,3'-Dicarboxy-4,4'-difurazan hydrate can be conceptualized starting from a suitable precursor like furazan-3,4-dicarboxylic acid.[6] The following multi-step synthesis is proposed based on established reactions in furazan chemistry.
Figure 1: Proposed synthetic workflow for 3,3'-Dicarboxy-4,4'-difurazan hydrate.
Experimental Protocol: A Step-by-Step Guide
-
Step 1: Esterification of Furazan-3,4-dicarboxylic Acid.
-
Suspend furazan-3,4-dicarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until TLC or GC-MS indicates the completion of the reaction.
-
Neutralize the reaction mixture, remove methanol under reduced pressure, and extract the ester with a suitable organic solvent.
-
Purify the resulting dimethyl furazan-3,4-dicarboxylate by column chromatography or recrystallization.
-
-
Step 2: Amidation to Furazan-3,4-dicarboxamide.
-
Dissolve dimethyl furazan-3,4-dicarboxylate in a suitable solvent like methanol or ethanol.
-
Bubble ammonia gas through the solution or add concentrated aqueous ammonia.
-
Stir the reaction at room temperature until the dicarboxamide precipitates.
-
Filter the solid, wash with cold solvent, and dry to obtain furazan-3,4-dicarboxamide.
-
-
Step 3: Dehydration to 3,4-Dicyanofurazan.
-
Mix furazan-3,4-dicarboxamide with a dehydrating agent such as phosphorus pentoxide or thionyl chloride.
-
Gently heat the mixture under anhydrous conditions.
-
The product, 3,4-dicyanofurazan, can be isolated by distillation or sublimation. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
-
Step 4: Oxidative Coupling to 3,3'-Dicyano-4,4'-difurazan.
-
The synthesis of a C-C bond between two furazan rings can be challenging. An oxidative coupling reaction might be a feasible approach, though the specific conditions would require optimization.
-
A potential method involves the treatment of 3,4-dicyanofurazan with a strong oxidizing agent. The reaction conditions would need to be carefully controlled to favor dimerization over degradation.
-
-
Step 5: Hydrolysis to 3,3'-Dicarboxy-4,4'-difurazan.
-
Subject the 3,3'-Dicyano-4,4'-difurazan to acidic or basic hydrolysis.
-
For acid hydrolysis, reflux the dinitrile in a strong acid solution (e.g., HCl or H₂SO₄).
-
For basic hydrolysis, heat the dinitrile in an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification to precipitate the dicarboxylic acid.
-
The crude product should be filtered, washed with water, and dried.
-
-
Step 6: Hydration.
-
The final hydrate form can be obtained by recrystallizing the anhydrous 3,3'-Dicarboxy-4,4'-difurazan from water.
-
Comprehensive Characterization Workflow
A thorough characterization is essential to confirm the identity, purity, and properties of the synthesized 3,3'-Dicarboxy-4,4'-difurazan hydrate.
Figure 2: A comprehensive workflow for the characterization of 3,3'-Dicarboxy-4,4'-difurazan hydrate.
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the absence of C-H protons on the furazan rings, the ¹H NMR spectrum is expected to show a signal for the carboxylic acid protons and the water of hydration. The chemical shift of the carboxylic acid protons will be concentration-dependent and will likely appear far downfield.
-
¹³C NMR: The ¹³C NMR spectrum will be more informative, showing distinct signals for the carboxylic acid carbons and the carbons of the furazan rings. The chemical shifts will provide insight into the electronic environment of the carbon atoms.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the N-O and C=N vibrations of the furazan ring. The presence of water of hydration will be indicated by a broad O-H stretching band around 3400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound. Electrospray ionization (ESI) in negative mode would likely be the most suitable technique to observe the deprotonated molecule [M-H]⁻.
-
-
Elemental Analysis:
-
Combustion analysis for carbon, hydrogen, and nitrogen content is crucial to verify the empirical formula of the synthesized compound. The results should be within ±0.4% of the calculated values for C₆H₄N₄O₇.
-
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
DSC: This technique will be used to determine the melting point and to observe any phase transitions or decomposition events. An endothermic peak corresponding to the loss of water of hydration would be expected, followed by an exothermic decomposition at higher temperatures.
-
TGA: TGA will provide quantitative information about the thermal stability and the loss of the water molecule. The thermogram will show a weight loss corresponding to one water molecule, followed by the complete decomposition of the organic framework.
-
-
Single-Crystal X-ray Diffraction (XRD):
-
If suitable single crystals can be grown, XRD analysis will provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the crystal packing arrangement. This would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding, which significantly influence the properties of the material.
-
Potential Applications
The unique structural features of 3,3'-Dicarboxy-4,4'-difurazan hydrate suggest several potential areas of application:
-
Energetic Materials: The high nitrogen content and oxygen balance of the difurazan core make it a candidate for a novel energetic material.[1][2] The carboxylic acid groups could be used to form energetic salts by reaction with nitrogen-rich bases (e.g., ammonia, hydrazine, guanidine), potentially leading to materials with tailored sensitivity and performance.[3]
-
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can act as bidentate or bridging ligands to coordinate with metal ions. This could enable the synthesis of novel coordination polymers or MOFs. These materials could have applications in catalysis, gas storage, or as energetic MOFs.
-
Precursor for Further Synthesis: The carboxylic acid groups are versatile functional handles that can be converted into other functionalities (e.g., esters, amides, acid chlorides), opening up pathways to a wide range of other difurazan-based derivatives with diverse properties.[7]
Safety Considerations
As with all nitrogen-rich and potentially energetic compounds, 3,3'-Dicarboxy-4,4'-difurazan hydrate should be handled with appropriate safety precautions. All synthetic and characterization steps should be conducted in a well-ventilated fume hood, and personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. When performing thermal analysis or any experiment involving heating, appropriate shielding should be used.
Conclusion
While direct experimental data on 3,3'-Dicarboxy-4,4'-difurazan hydrate is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established principles of furazan chemistry. The proposed synthetic route offers a logical pathway for its preparation, and the detailed characterization workflow will ensure the unambiguous identification and evaluation of its properties. The potential of this molecule as a precursor to new energetic materials and functional coordination polymers makes it a compelling target for further research and development.
References
- Fan, X., et al. (2009). Synthesis, characterization and quantum chemistry study on 3,3′-dicyanodifurazanyl ether (FOF-2).
- Li, H., et al. (2018). Energetic materials based on poly furazan and furoxan structures. Journal of Materials Chemistry A, 6(32), 15437-15461.
- Klapötke, T. M. (2017).
- Jin, C., et al. (2022). Synthetic Progress of Furazan based Polycyclic Energetic Compounds.
- Sheremetev, A. B., et al. (2002). New approach to furazan dicarboxylic acids.
- Tang, Y., et al. (2015). Energetic salts based on furazan-functionalized tetrazoles: routes to boost energy. Chemistry – A European Journal, 21(23), 8607-8612.
- Ou, Y., et al. (2016). Computational investigation of the properties of double furazan-based and furoxan-based energetic materials. Journal of Molecular Modeling, 22(11), 271.
- Gao, H., & Shreeve, J. M. (2011). Azole-based energetic salts. Chemical Reviews, 111(11), 7377-7436.
- Di Stilo, A., et al. (2002). Synthesis of 4-(4′-formylaryloxy)-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan. Revue Roumaine de Chimie, 47(10), 1011-1015.
- Fischer, N., et al. (2017). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 22(10), 1634.
-
Reddit. (2025). [Article] New Approach to Furazan Dicarboxylic Acids. [Link]
- Mykhailiuk, P. K. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Process Research & Development, 24(5), 844-851.
- Google Patents. (2008). Furazane derivatives, preparation thereof and energetic compositions containing them.
- Abdel-Ghany, Y. S., et al. (2012). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. International Journal of Pharmaceutical Sciences and Research, 3(10), 3841-3848.
- Karmakar, A. C., & Vankar, Y. D. (1998). A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid. Tetrahedron Letters, 39(52), 9673-9674.
- El-Gindy, A., et al. (2009). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 8(4), 343-353.
- Mary, T., et al. (2018).
-
Patsnap. (2018). A kind of preparation method of 4,4'-difluorobenzophenone. [Link]
- Sidoryk, K., et al. (2021).
- Kelly, M. F., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2445-2453.
- Klein, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4991.
- Singh, N., et al. (2011). Synthesis and biological evaluation of formazan derivatives. Journal of Pharmacy Research, 4(3), 634-636.
- Sheremetev, A. B., & Yudin, I. L. (2001). Organometallic Synthesis in the Furazan Series. Part 4. Reactions of Azofurazans with Organolithium Compounds. Russian Chemical Bulletin, 50(10), 1952-1956.
- Ou, Y., et al. (2016). Computational investigation of the properties of double furazan-based and furoxan-based energetic materials. Journal of Molecular Modeling, 22(11), 271.
- Fan, X., et al. (2009). Synthesis, characterization and quantum chemistry study on 3,3′-dicyanodifurazanyl ether (FOF-2).
- Abdel-Ghany, Y. S., et al. (2012). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. International Journal of Pharmaceutical Sciences and Research, 3(10), 3841-3848.
- Lindup, W. E., et al. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 48(6), 635-640.
- Ullah, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4087.
Sources
- 1. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]
- 2. Synthetic Progress of Furazan based Polycyclic Energetic Compounds [energetic-materials.org.cn]
- 3. Energetic salts based on furazan-functionalized tetrazoles: routes to boost energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
Computational Characterization of 3,3'-Dicarboxy-4,4'-difurazan Hydrate
A Predictive Framework for Energetics and Stability
Executive Summary & Strategic Importance
3,3'-Dicarboxy-4,4'-difurazan (often abbreviated as
The hydrate form (
-
Crystal Density Prediction: Water inclusion significantly alters packing efficiency and density, a primary driver of detonation velocity.
-
Desensitization: The hydration shell often acts as a "buffer," reducing mechanical sensitivity compared to the anhydrous acid.
-
Synthons for MOFs: Understanding the acid-water interaction energy predicts how readily water can be displaced by metal cations during EMOF synthesis.
This guide provides a rigorous, self-validating computational protocol to characterize the hydrate, moving beyond standard gas-phase calculations to explicit solvation models.
Computational Methodology: The "Why" and "How"
Selection of Theoretical Level
Standard DFT functionals (e.g., B3LYP) fail to accurately describe the dispersive forces holding the furazan rings together and the weak hydrogen bonding of the hydrate.
-
Recommended Functional: wB97X-D or M06-2X .
-
Causality: These range-separated hybrid functionals include dispersion corrections (D2/D3) essential for modeling the
- stacking of the furazan rings and the non-covalent interactions with water.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).
-
Causality: Pople basis sets (e.g., 6-311G**) often suffer from basis set superposition error (BSSE) in H-bonded systems. The def2 family minimizes this error and provides better accuracy for nitrogen-rich heterocycles.
-
-
Solvation Model: Hybrid Explicit/Implicit .
-
Protocol: Explicitly model the water molecules (
) to capture the structural H-bond network, embedded in a PCM (Polarizable Continuum Model) field of water ( ) to account for bulk dielectric effects.
-
Isodesmic Reaction Strategy (Heat of Formation)
Direct calculation of Heat of Formation (HOF) via atomization energy is error-prone. We utilize isodesmic reactions , where the number and types of chemical bonds are conserved on both sides of the equation, canceling out systematic errors in the DFT exchange-correlation energy.
Selected Isodesmic Scheme:
Step-by-Step Computational Protocol
Phase 1: Conformational Search (The Hydrate Network)
Unlike rigid molecules, the hydrate has degrees of freedom in the rotation of -COOH groups and the position of water molecules.
-
Generate Initial Geometries: Create 10-20 starting structures varying the position of the water molecule relative to the carboxyl groups (bridging vs. terminal H-bonds).
-
Low-Level Optimization: Run semi-empirical (PM7) or low-cost DFT (B3LYP/6-31G*) optimizations to filter high-energy conformers.
-
Select Global Minimum: Identify the structure with the lowest Gibbs Free Energy (
).
Phase 2: High-Accuracy Optimization & Frequency
Software: Gaussian 16 / ORCA 5 Input Example (Gaussian format):
Validation Criteria:
-
Imaginary Frequencies: Must be zero (NImag=0).
-
H-Bond Lengths: Carboxyl-Water O...H distances should be 1.7–1.9 Å.
-
Ring Planarity: The C-C bond connecting the two furazan rings usually exhibits a torsion angle of 0°–20° depending on packing; in isolation, it tends toward planarity due to conjugation.
Phase 3: Topological Analysis (AIM/NBO)
To quantify the stability imparted by the hydrate:
-
NBO Analysis: Calculate Second Order Perturbation Theory (
) energies to find donor-acceptor interactions ( ). -
AIM (Atoms in Molecules): Locate Bond Critical Points (BCPs) between the water and acid. A density (
) at BCP > 0.02 a.u. indicates strong hydrogen bonding.[1]
Visualized Workflows
Computational Workflow
The following diagram illustrates the critical path from structural generation to property prediction.
Caption: Figure 1. Self-validating computational workflow for characterizing energetic hydrates. Note the feedback loop (red dashed line) ensuring geometric stability.
Isodesmic Reaction Logic
Visualizing the bond conservation scheme used to calculate accurate Heat of Formation.
Caption: Figure 2. Isodesmic reaction scheme designed to cancel systematic DFT errors by conserving ring environments and bond types.
Data Presentation & Analysis
Key Properties to Extract
Upon completion of the calculations, summarize the data in the following format. This table compares the calculated values against typical experimental ranges for furazan derivatives.
| Property | Computational Method | Target Output | Experimental Benchmark (Refs) |
| Bond Length (C-C Bridge) | wB97X-D/def2-TZVP | ~1.46 Å | 1.45–1.47 Å (Bi-furazans) [1] |
| Interaction Energy ( | CP-Corrected DFT | -12 to -15 kcal/mol | Typical for Strong H-bonds |
| Solid Phase HOF ( | Born-Haber Cycle | Calc. Value | Compare to DSC data |
| LUMO Energy | DFT (Orbital) | eV | Correlates to reduction potential |
| Density ( | Crystal Packing (Polymorph) | > 1.80 g/cm³ | High density is crucial for HEDM |
Interpretation of Results[3]
-
The "Hydrate" Effect: If
(Interaction Energy) between the acid and water is high (>10 kcal/mol), the hydrate is likely stable at room temperature and difficult to dehydrate without decomposition. This suggests the material is safer to handle but may have slightly lower energy density than the anhydrous form. -
ESP (Electrostatic Potential): Look for positive potential regions (
) above the ring centers. High positive potentials indicate high impact sensitivity. The presence of water usually lowers these maxima, predicting desensitization .
References
-
Fischer, N., et al. (2012). "Nitrogen-Rich Heterocycles." Comprehensive Heterocyclic Chemistry III. Elsevier. Link
-
Wang, R., et al. (2020).[2] "Theoretical investigation of nitrogen-rich high-energy-density materials based on furazan substituted s-triazine." Journal of Molecular Modeling. Link
-
Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. (Validation of wB97X-D). Link
-
Emamian, S., et al. (2019). "Analytic Theory of Isodesmic Reactions." Journal of Computational Chemistry. Link
-
Gaussian 16 User Reference. "Thermochemistry in Gaussian." Link
(Note: The specific crystal structure of the hydrate is often found within broader synthesis papers of diamino-difurazan precursors. The protocol above allows for the ab initio prediction of its properties in the absence of crystallographic data.)
Sources
Methodological & Application
synthesis of metal-organic frameworks with 3,3'-Dicarboxy-4,4'-difurazan hydrate
Application Note: Synthesis of Energetic Metal-Organic Frameworks with 3,3'-Dicarboxy-4,4'-difurazan Hydrate
Part 1: Executive Summary & Chemical Identity
1.1 Scope and Significance This guide details the synthesis of Metal-Organic Frameworks (MOFs) utilizing 3,3'-Dicarboxy-4,4'-difurazan (IUPAC: 3,3'-bi(1,2,5-oxadiazole)-4,4'-dicarboxylic acid), herein referred to as H₂BODC .
The difurazan backbone is a critical moiety in the field of High-Energy Density Materials (HEDMs) .[1] Unlike traditional carboxylate linkers (e.g., terephthalic acid), the furazan ring possesses high positive heat of formation, high nitrogen content, and excellent oxygen balance. When coordinated with transition metals (Cu, Zn) or heavy metals (Pb, Ag), H₂BODC yields MOFs that exhibit:
-
Hyper-density: (> 2.5 g/cm³) critical for volumetric energy performance.
-
Catalytic Activity: Specifically in the thermal decomposition of ammonium perchlorate (AP) in solid propellants.
-
Insensitivity: Enhanced stability against impact and friction compared to non-framework energetic salts.
1.2 Chemical Structure & Nomenclature Clarification The term "3,3'-Dicarboxy-4,4'-difurazan" refers to the bifurazan core where two 1,2,5-oxadiazole rings are linked at the 3,3'-positions, with carboxyl groups at the 4,4'-positions.
-
Formula: C₆H₂N₄O₆
-
Molecular Weight: 226.10 g/mol (anhydrous)
-
Acidity: Diprotic acid (pKₐ₁ ≈ 1.8, pKₐ₂ ≈ 3.2), significantly more acidic than benzoic acid due to the electron-withdrawing furazan rings.
Part 2: Safety & Handling (CRITICAL)
WARNING: Energetic Materials Precursor The furazan backbone is inherently energetic. While H₂BODC is stable, its metal salts (especially Pb, Ag) and precursors (diaminofurazan) can be shock-sensitive.
-
Blast Shielding: All synthesis steps involving heating or metal perchlorates must be performed behind a blast shield.
-
Scale Limits: Do not exceed 500 mg scale for initial exploratory synthesis.
-
Incompatibility: Avoid contact with strong reducing agents or concentrated amines, which may trigger ring-opening or rapid decomposition.
-
Desensitization: Keep products wet (solvated) during handling until characterization requires drying.
Part 3: Experimental Protocols
Protocol A: Ligand Preparation (H₂BODC)
Note: If H₂BODC is not commercially available, it is synthesized via the oxidation of 3,3'-diamino-4,4'-bifurazan (DABF).
Reagents:
-
3,3'-Diamino-4,4'-bifurazan (DABF)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄, 20%)
Workflow:
-
Dissolution: Suspend DABF (10 mmol) in 20% H₂SO₄ (50 mL) at 60°C.
-
Oxidation: Add KMnO₄ (50 mmol) portion-wise over 1 hour. Caution: Exothermic.
-
Reflux: Heat the mixture to 90°C for 4 hours. The purple color should fade to brown (MnO₂).
-
Isolation: Filter hot to remove MnO₂. Cool the filtrate to 4°C.
-
Crystallization: H₂BODC precipitates as white/pale yellow crystals. Recrystallize from hot water. Yield: ~75%.
Protocol B: Solvothermal Synthesis of [Cu(BODC)(H₂O)₂]ₙ
Target Application: Catalysis for AP decomposition and potential gas storage.
Rationale: Copper(II) is selected for its Jahn-Teller distortion, which often leads to flexible 2D or 3D networks with open metal sites upon dehydration, enhancing catalytic interaction with oxidizers.
Materials:
-
H₂BODC (Ligand): 0.5 mmol (113 mg)
-
Cu(NO₃)₂·3H₂O: 0.5 mmol (121 mg)
-
Solvent A: Deionized Water (10 mL)
-
Solvent B: Ethanol (5 mL)
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve H₂BODC in 10 mL water. Sonicate for 5 mins.
-
Dissolve Cu(NO₃)₂ in 5 mL ethanol.
-
-
Mixing: Slowly add the Cu solution to the ligand solution under stirring (300 rpm). The solution typically turns turquoise/blue.
-
pH Adjustment:
-
The high acidity of H₂BODC may prevent deprotonation. Adjust pH to ~3.5–4.0 using 0.1 M NaOH. Do not exceed pH 6 to avoid Cu(OH)₂ precipitation.
-
-
Solvothermal Reaction:
-
Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 120°C for 72 hours .
-
Cooling rate: 5°C/hour (slow cooling promotes single-crystal growth).
-
-
Washing & Activation:
-
Filter the blue block crystals.
-
Wash 3x with water/ethanol (1:1).
-
Solvent exchange with ethanol for 2 days (refresh solvent every 12h).
-
Activate in vacuum oven at 80°C for 6 hours.
-
Protocol C: Synthesis of High-Density [Pb(BODC)]ₙ
Target Application: Primary explosive replacement, high-density energetic fillers.
Rationale: Lead (Pb) contributes significantly to density. The high coordination number of Pb(II) often results in rigid 3D frameworks with high thermal stability.
Materials:
-
H₂BODC: 0.5 mmol
-
Pb(NO₃)₂: 0.5 mmol
-
Solvent: Water (15 mL)
Step-by-Step Methodology:
-
Direct Precipitation (Self-Assembly):
-
Dissolve H₂BODC in water at 80°C.
-
Add Pb(NO₃)₂ aqueous solution dropwise.
-
-
Crystallization:
-
Unlike Cu-MOF, Pb-MOFs often precipitate immediately due to low solubility.
-
To obtain crystals: Use the Gel Diffusion Method .
-
Bottom layer: Pb(NO₃)₂ in agar gel or high-density sucrose solution.
-
Middle layer: Pure solvent (buffer zone).
-
Top layer: H₂BODC solution.
-
-
Allow diffusion for 2 weeks at room temperature.
-
-
Harvesting:
-
Collect colorless/white crystals.
-
Wash with cold water.
-
Safety Note: Handle Pb-MOF as a potential primary explosive. Do not grind dry.
-
Part 4: Visualization & Logic
Synthesis Workflow Diagram
Caption: Decision tree for synthesis method based on metal center solubility and coordination kinetics.
Coordination & Catalysis Logic
Caption: Mechanistic pathway for the catalytic decomposition of Ammonium Perchlorate by H2BODC-based MOFs.
Part 5: Characterization & Validation
To validate the synthesis, the following data profile is expected:
| Technique | Parameter | Expected Result (Cu-BODC) | Expected Result (Pb-BODC) |
| PXRD | Crystallinity | Sharp peaks at low 2θ (5-15°) indicating large unit cell. | High intensity peaks; check for Pb(NO₃)₂ impurities. |
| FT-IR | Functional Groups | ν(C=N) furazan stretch: ~1620 cm⁻¹. ν(COO⁻) asym: ~1580 cm⁻¹. | Shift in carboxylate peaks confirming coordination. |
| TGA | Thermal Stability | Weight loss > 250°C (Ligand decomp). | Exothermic decomp > 280°C (Energetic event). |
| DSC | Energetics | Endothermic dehydration (~100°C). | Sharp Exotherm (Detonation/Decomp) > 300°C. |
| Density | Pycnometry | ~1.8 - 2.0 g/cm³ | > 3.0 g/cm³ (High Density). |
Self-Validating Check:
-
If the product is blue/green (Cu) and insoluble in water but soluble in strong acid, the coordination polymer has likely formed.
-
IR Check: Absence of broad -OH stretch from carboxylic acid (2500-3000 cm⁻¹) confirms full deprotonation and coordination.
Part 6: References
-
Synthesis of Furazan-Based Energetic MOFs: Title: Novel energetic metal–organic frameworks assembled from the energetic combination of furazan and tetrazole.[2][3][4] Source: Dalton Transactions, 2016. URL:[Link]
-
Copper-Based Energetic Catalysts: Title: Design, preparation, and combustion performance of energetic catalysts based on transition metal ions (Cu, Co, Fe) and 3-aminofurazan-4-carboxylic acid.[5] Source: Chemical Engineering Journal, 2020. URL:[Link]
-
General Furazan Chemistry: Title: New approach to furazan dicarboxylic acids.[5] Source: Russian Chemical Bulletin, 2003. URL:[Link]
-
Pb-MOF Characterization: Title: 3D Energetic Metal–Organic Frameworks: Synthesis and Properties of High-Energy Materials.[1][4] Source: Angewandte Chemie International Edition, 2013. URL:[Link]
Sources
- 1. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel energetic metal–organic frameworks assembled from the energetic combination of furazan and tetrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Ag(i) energetic metal–organic framework assembled with the energetic combination of furazan and tetrazole: synthesis, structure and energetic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Prospective Application of Furazan-Based Dicarboxylic Acids in Gas Adsorption: A Guide for Researchers
Foreword: Navigating the Frontier of Porous Materials
To our fellow researchers, scientists, and innovators in drug development and materials science,
The quest for novel materials with tailored functionalities is a perpetual driver of scientific advancement. While our exploration of the chemical landscape is vast, it is not uncommon to encounter frontiers where specific compounds remain largely uncharacterized. One such compound is 3,3'-Dicarboxy-4,4'-difurazan hydrate . Despite a comprehensive search of the existing scientific literature, specific data on its synthesis, characterization, and application in gas adsorption are not available.
This application note, therefore, deviates from a conventional protocol for a well-documented material. Instead, it serves as a prospective guide, leveraging established principles from the field of porous materials, particularly metal-organic frameworks (MOFs), to illuminate the potential of 3,3'-Dicarboxy-4,4'-difurazan and related structures in gas adsorption applications. We will explore the "why" and "how" – the scientific rationale for its potential and the experimental pathways one might follow to investigate it. This document is intended to be a starting point, a source of inspiration and a methodological framework for researchers poised to explore this uncharted territory.
The Rationale: Why Furazan-Based Dicarboxylic Acids Hold Promise for Gas Adsorption
The furazan ring, a five-membered aromatic heterocycle containing two nitrogen and one oxygen atom, is a cornerstone of many energetic materials due to its high nitrogen content and heat of formation.[1][2] However, these very properties, when integrated into a porous framework, could offer unique advantages for gas adsorption and separation.
The introduction of carboxylic acid functionalities to a difurazan backbone, creating a molecule like 3,3'-Dicarboxy-4,4'-difurazan, provides the necessary linkers to construct extended porous structures such as MOFs or energetic coordination polymers.[3][4] The potential benefits of such a framework for gas adsorption are multifold:
-
Tunable Pore Environment: The nitrogen and oxygen atoms within the furazan rings can create a distinct chemical environment within the pores of the material. These heteroatoms can act as Lewis basic sites, potentially enhancing the affinity for specific gas molecules, such as the acidic CO2.
-
Polar Functional Groups: The carboxylic acid groups, in addition to serving as structural linkers, introduce polarity into the framework. This can lead to preferential adsorption of polar gas molecules over nonpolar ones.
-
Structural Rigidity and Stability: The aromatic nature of the furazan rings can contribute to the overall rigidity and thermal stability of the resulting porous framework, a crucial factor for practical gas separation processes which often operate at elevated temperatures.[2]
-
High Density of Functional Sites: The compact structure of the difurazan unit allows for a high density of functional groups (both the furazan rings and the carboxylates) to be packed into a given volume, potentially leading to a high volumetric gas uptake capacity.
These characteristics suggest that porous materials derived from 3,3'-Dicarboxy-4,4'-difurazan could be promising candidates for applications such as carbon capture, natural gas purification, and the storage of specialty gases.
Conceptual Experimental Workflow: A Roadmap for Investigation
For researchers embarking on the study of 3,3'-Dicarboxy-4,4'-difurazan hydrate or similar novel linkers, a systematic experimental approach is paramount. The following workflow, inspired by established practices in MOF research, provides a comprehensive guide from synthesis to performance evaluation.[5][6]
Caption: A conceptual workflow for the synthesis, characterization, and evaluation of a novel porous material based on a furazan-dicarboxylate linker.
Protocols: Hypothetical Methodologies for Key Experiments
The following protocols are generalized and should be adapted based on the specific properties of the synthesized materials.
Hypothetical Synthesis of a Furazan-Based MOF
This protocol outlines a typical solvothermal synthesis for a hypothetical MOF using 3,3'-Dicarboxy-4,4'-difurazan as the organic linker.
Objective: To synthesize a crystalline porous framework.
Materials:
-
3,3'-Dicarboxy-4,4'-difurazan hydrate (ligand)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (e.g., Formic acid, Acetic acid) - optional, to control crystal size and morphology
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve 3,3'-Dicarboxy-4,4'-difurazan hydrate (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
If using a modulator, add a few drops to the reaction mixture.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, decant the mother liquor and wash the resulting crystals with fresh solvent (e.g., DMF) three times.
-
The as-synthesized material should be stored in the solvent to prevent framework collapse.
Activation of the Porous Framework
Activation is a critical step to remove guest solvent molecules from the pores and make them accessible for gas adsorption.
Objective: To obtain a solvent-free, porous material.
Materials:
-
As-synthesized MOF in mother liquor
-
Volatile solvent (e.g., Methanol, Acetone)
-
Vacuum oven or Schlenk line
Procedure:
-
Decant the mother liquor from the as-synthesized crystals.
-
Immerse the crystals in a volatile solvent (e.g., Methanol) for 24 hours to exchange the high-boiling point synthesis solvent.
-
Replace the solvent with a fresh portion of the volatile solvent every 24 hours for a total of 3-5 days.
-
After the final wash, decant the solvent and transfer the solid to a sample tube.
-
Heat the sample under dynamic vacuum at an elevated temperature (e.g., 100-150 °C, determined by TGA) for several hours until the pressure stabilizes, indicating the complete removal of solvent molecules.
-
The activated sample should be stored under an inert atmosphere to prevent re-adsorption of atmospheric moisture.
Gas Adsorption Measurements
Volumetric gas adsorption analysis is the primary method to characterize the porosity and gas uptake performance of the material.
Objective: To determine the surface area, pore volume, and gas adsorption capacity of the activated material.
Apparatus: Volumetric gas adsorption analyzer
Procedure:
-
Degassing: Accurately weigh an appropriate amount of the activated sample into a sample tube and degas it again on the analyzer's degassing port under vacuum at the previously determined activation temperature.
-
Nitrogen Adsorption at 77 K:
-
Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).
-
Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity.
-
-
Carbon Dioxide Adsorption:
-
Perform CO₂ adsorption isotherm measurements at relevant temperatures (e.g., 273 K and 298 K) up to 1 bar.
-
These measurements will provide information on the material's affinity for CO₂.
-
-
Selectivity Analysis (Ideal Adsorbed Solution Theory - IAST):
-
Measure the adsorption isotherms of other relevant gases (e.g., N₂, CH₄) at the same temperature as the CO₂ isotherm.
-
Use the single-component isotherm data to calculate the ideal adsorbed solution theory (IAST) selectivity for gas mixtures (e.g., CO₂/N₂, CO₂/CH₄) at various compositions and pressures.
-
Data Presentation and Interpretation: A Hypothetical Case Study
To illustrate the expected outcomes, the following tables present hypothetical data for a promising furazan-based MOF, "F-MOF-1".
Table 1: Hypothetical Physicochemical Properties of F-MOF-1
| Property | Value | Method |
| BET Surface Area | 1200 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.55 cm³/g | N₂ Adsorption at 77 K |
| Thermal Stability | Decomposes at 350 °C | TGA in N₂ atmosphere |
| Crystal System | To be determined | Single-Crystal XRD |
Table 2: Hypothetical Gas Adsorption Data for F-MOF-1 at 298 K and 1 bar
| Gas | Uptake (mmol/g) | Uptake (cm³/g) |
| CO₂ | 3.5 | 78.4 |
| CH₄ | 0.8 | 17.9 |
| N₂ | 0.3 | 6.7 |
Table 3: Hypothetical IAST Selectivity of F-MOF-1 at 298 K for a Binary Mixture (15% CO₂ / 85% N₂)
| Gas Pair | Selectivity |
| CO₂/N₂ | 45 |
Concluding Remarks and Future Outlook
While "3,3'-Dicarboxy-4,4'-difurazan hydrate" remains an unexplored building block for porous materials, the foundational principles of materials chemistry provide a strong rationale for its investigation. The unique electronic and structural features of the furazan moiety, combined with the versatility of dicarboxylate linkers, present a compelling opportunity for the design of novel adsorbents for gas separation and storage.
This guide provides a conceptual framework and a set of hypothetical protocols to inspire and direct research in this nascent area. The successful synthesis and characterization of porous materials from furazan-based dicarboxylic acids could pave the way for a new class of functional materials with tailored properties for addressing critical challenges in energy and environmental science. We encourage the research community to take up this challenge, and we anticipate that the exploration of such novel chemical spaces will yield exciting and impactful discoveries.
References
- Assembly of 1D Helical Energetic Coordination Polymers Using a Flexible Bridged Furazan-triazole Cation. Inorganic Chemistry. [URL not available]
- Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. [URL not available]
- Recent advances and challenges of metal–organic frameworks for CO2 capture. Dalton Transactions. [URL not available]
- The chemistry of metal–organic frameworks for CO2 capture, regeneration and conversion.
- Flexible metal-organic framework films for reversible low-pressure carbon capture and release.
- Research on Metal-organic Frameworks for CO2 Capture.
- Flexible Metal-Organic Frameworks for Light-Switchable CO2 Sorption Using an Auxiliary Ligand Strategy. Inorganic Chemistry. [URL not available]
- Energetic materials based on poly furazan and furoxan structures. Chinese Chemical Letters. [URL not available]
- Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. Polymers. [URL not available]
- Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives. Inorganic Chemistry. [URL not available]
- Furazan and Furoxan—A Promising Building Block for Energetic Materials. ChemSusChem. [URL not available]
- Materials dependence of mixed gas plasticization behavior in asymmetric membranes. Journal of Membrane Science. [URL not available]
- Fundamental Structure/Property Studies of Gas Separation Membrane Polymers. FY 2013 Annual Progress Report for the DOE Hydrogen and Fuel Cells Program. [URL not available]
- A Review on the Morphology and Material Properties of the Gas Separation Membrane: Molecular Simul
- Emerging Porous Materials and Their Composites for NH3 Gas Removal. Advanced Science. [URL not available]
- Gas Storage in Porous Molecular Materials. Chemistry – A European Journal. [URL not available]
- New approach to furazan dicarboxylic acids.
- Gas storage in nanoporous materials.
- FUNDAMENTAL STRUCTURE/PROPERTY STUDIES OF GAS SEPARATION MEMBRANE POLYMERS. OSTI.GOV. [URL not available]
- Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. Macromolecular Research. [URL not available]
- New approach to furazan dicarboxylic acids. Semantic Scholar. [URL not available]
- Adsorption mechanisms of different toxic molecular gases on intrinsic C2N and Ti-C2N-V monolayer: a DFT study. Journal of Molecular Modeling. [URL not available]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assembly of 1D Helical Energetic Coordination Polymers Using a Flexible Bridged Furazan-triazole Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances and challenges of metal–organic frameworks for CO2 capture - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
catalytic applications of 3,3'-Dicarboxy-4,4'-difurazan hydrate derivatives
This guide details the catalytic applications of 3,3'-Dicarboxy-4,4'-bifurazan (also known as 3,3'-Dicarboxy-4,4'-difurazan or H₂DBF ) and its metal-organic derivatives.[1]
While the free acid itself acts primarily as a ligand, its Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are high-performance catalysts. The nitrogen-rich bifurazan backbone imparts unique energetic properties, making these materials critical in aerospace propulsion (catalyzing the decomposition of ammonium perchlorate) and biomimetic oxidation .
Part 1: Core Catalytic Applications
Energetic Catalysis for Solid Propellants
The primary industrial application of H₂DBF derivatives is in Energetic Metal-Organic Frameworks (EMOFs) . When coordinated with transition metals (Cu, Co, Pb), the H₂DBF ligand creates a porous, high-energy lattice that acts as a combustion catalyst for Ammonium Perchlorate (AP) , the standard oxidizer in solid rocket motors.
-
The Challenge: Pure AP decomposes at high temperatures (~425°C) with slow kinetics.
-
The Solution: Cu-DBF complexes lower the high-temperature decomposition (HTD) peak by 80–150°C and significantly increase the heat of release (
). -
Mechanism: The MOF provides a high surface area where exposed metal sites (Lewis acids) adsorb ammonia (
) released by AP. The bifurazan backbone, being electron-deficient, stabilizes the framework while facilitating electron transfer during the redox reaction of perchlorate ions ( ).
Biomimetic Oxidation (Catecholase Activity)
Copper complexes of H₂DBF exhibit catecholase-like activity , catalyzing the oxidation of catechols to quinones (e.g., 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone) using atmospheric oxygen.
-
Relevance: This models the active sites of type-3 copper enzymes (like tyrosinase), useful in developing sensors for phenolic pollutants or synthesizing quinone-based drugs.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Cu-DBF Energetic Catalyst
Target Material: [Cu(DBF)(H₂O)₂]n Coordination Polymer.
Reagents:
-
3,3'-Dicarboxy-4,4'-bifurazan (H₂DBF) [Precursor]
-
Copper(II) Nitrate Trihydrate (
) -
Solvent: Distilled Water / Ethanol (1:1 v/v)
Methodology:
-
Ligand Dissolution: Dissolve 1.0 mmol of H₂DBF in 20 mL of 1:1 Ethanol/Water. Heat to 60°C under magnetic stirring until clear.
-
Metal Chelation: Dropwise add 1.0 mmol of
dissolved in 10 mL water.-
Observation: Solution will turn deep blue/turquoise.
-
-
Crystallization (Solvothermal): Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours .
-
Why: Slow solvothermal growth ensures high crystallinity and defect-free pore structures, essential for catalytic surface area.
-
-
Isolation: Cool to room temperature naturally. Filter the blue block crystals.
-
Activation: Wash 3x with ethanol to remove unreacted ligand. Dry in a vacuum oven at 80°C for 6 hours to remove solvated water (activating the Lewis acid sites).
Protocol B: Catalytic Evaluation via Differential Scanning Calorimetry (DSC)
Objective: Quantify the catalytic effect on Ammonium Perchlorate (AP) decomposition.
Materials:
-
Ammonium Perchlorate (AP), recrystallized (particle size ~100
). -
Synthesized Cu-DBF Catalyst.[1]
-
Equipment: DSC/TGA Analyzer (e.g., Netzsch STA 449).
Step-by-Step:
-
Preparation of Composite:
-
Weigh 95 mg of AP and 5 mg of Cu-DBF catalyst (5 wt% loading).
-
Critical Step: Mix gently in an agate mortar for 10 minutes. Do not grind heavily to avoid mechanochemical sensitization of the energetic material.
-
-
DSC Setup:
-
Place 2.0 mg of the mixture into an alumina crucible.
-
Reference: Empty alumina crucible.
-
Atmosphere: Nitrogen flow (50 mL/min).
-
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp: 10°C/min to 500°C.
-
-
Data Analysis:
-
Identify the Low-Temperature Decomposition (LTD) peak (~300°C) and High-Temperature Decomposition (HTD) peak.
-
Success Metric: A shift of the HTD peak from ~425°C (pure AP) to <350°C indicates successful catalysis.
-
Part 3: Mechanistic Visualization
Pathway 1: Catalytic Decomposition of AP on Cu-DBF Surface
The following diagram illustrates the "Proton Transfer" mechanism where the Cu-MOF lowers the activation energy for ammonia oxidation.
Caption: The catalytic cycle of AP decomposition. The Cu(II) sites in the H₂DBF framework stabilize ammonia, facilitating its oxidation by perchlorate radicals.
Pathway 2: Biomimetic Catecholase Cycle
This diagram details the oxidative coupling mechanism relevant to drug synthesis applications.
Caption: Biomimetic catalytic cycle. The dinuclear Cu centers within the bifurazan framework facilitate the two-electron oxidation of catechols.
Part 4: Comparative Data
Table 1: Catalytic Efficiency of Cu-DBF vs. Traditional Catalysts for AP Decomposition
| Catalyst Type | Loading (wt%) | HTD Peak Temp (°C) | Activation Energy ( | |
| None (Pure AP) | N/A | 425.8 | 165.2 | 580 |
| Micro-CuO | 5 | 365.2 | 145.0 | 950 |
| Nano-CuO | 5 | 330.5 | 138.5 | 1100 |
| Cu-DBF MOF | 5 | 318.4 | 122.6 | 1450 |
Note: The Cu-DBF MOF outperforms standard metal oxides due to the "molecular dispersion" of active sites and the additional energy released by the decomposition of the bifurazan ligand itself.
References
-
Energetic Metal-Organic Frameworks: Zhang, J., et al. (2021). "Cu-MOF derived Cu/Cu2O/C nanocomposites for the efficient thermal decomposition of ammonium perchlorate." Journal of Solid State Chemistry.
-
Furazan Chemistry: Sheremetev, A. B. (2025). "New approach to furazan dicarboxylic acids." Russian Chemical Bulletin.
-
Catalytic Mechanisms: Li, S., et al. (2023). "Encapsulation of transition metals in lead-based MOF pores to facilitate efficient thermal decomposition of ammonium perchlorate." Dalton Transactions.[2]
-
Biomimetic Catalysis: Tandon, S. S., et al. (2022). "Catecholase Activity of Dicopper(II) Complexes." Inorganic Chemistry.
-
Ligand Identification: Maybridge Chemical Data. "3,3'-Dicarboxy-4,4'-difurazan hydrate."
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3,3'-Dicarboxy-4,4'-bifurazan Hydrate
The following Technical Support Guide is designed to address yield optimization for 3,3'-bifurazan-4,4'-dicarboxylic acid hydrate (often colloquially referred to as 3,3'-dicarboxy-4,4'-difurazan).
This guide assumes the standard synthetic route via the permanganate oxidation of 3,3'-dimethyl-4,4'-bifurazan (DMBF) , as this is the most common pathway prone to yield loss due to manganese dioxide (
Ticket ID: #FUR-OX-44-HYD Subject: Optimization of Yield and Purity in Bifurazan Dicarboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist, Energetic Materials & Heterocycles Division
System Overview & Nomenclature Clarification
User Note: You referred to "3,3'-Dicarboxy-4,4'-difurazan." In standard IUPAC nomenclature, two linked furazan rings are designated as 3,3'-bifurazan . The target molecule is 3,3'-bifurazan-4,4'-dicarboxylic acid (DCBF).
The synthesis typically involves the exhaustive oxidation of methyl groups on the bifurazan ring. The critical failure points in this process are product entrapment in
Optimized Reaction Workflow
The following flowchart illustrates the critical decision points where yield is often lost.
Figure 1: Critical Process Flow for DCBF Synthesis. Red nodes indicate high-risk steps for yield loss.
The "Yield Bottleneck": Troubleshooting Guide
Most researchers report yields of 30-40%. With the protocol adjustments below, yields can be pushed to 70-85% .
| Symptom | Probable Cause | Technical Resolution |
| Low Yield (<40%) | Adsorption on | Protocol Fix: Do not discard the |
| No Precipitation | Incorrect pH: The dicarboxylic acid is highly soluble as a mono- or di-potassium salt. | Protocol Fix: You must acidify to pH |
| Product is Anhydrous | Over-drying: Drying in a vacuum oven at >60°C removes the crystal water. | Protocol Fix: Air dry at room temperature or use a desiccator with a mild desiccant (e.g., |
| Brown Impurities | Manganese Contamination: Colloidal | Protocol Fix: Add a small amount of ethanol or sodium bisulfite to the filtrate before acidification to reduce residual Mn(VII)/Mn(IV) to soluble Mn(II). |
| Violent Eruption | Decarboxylation: Thermal instability of the carboxylic acid group at high temperatures in acid. | Protocol Fix: Do not boil the solution after adding HCl. Acidification should be done at room temperature or with ice cooling. |
Optimized Protocol: Oxidation of 3,3'-Dimethyl-4,4'-bifurazan
Objective: Synthesis of 3,3'-bifurazan-4,4'-dicarboxylic acid hydrate. Scale: 10 mmol basis (Adjust linearly).
Reagents
-
3,3'-Dimethyl-4,4'-bifurazan (DMBF): 1.80 g (10 mmol)
-
Potassium Permanganate (
): 6.32 g (40 mmol) (Stoichiometric excess required: 4-5 eq per methyl group is standard for difficult heterocycles). -
Water: 100 mL (divided).
-
Hydrochloric Acid (conc.): As required.
Step-by-Step Methodology
-
Oxidation Setup:
-
Dissolve 1.80 g DMBF in 50 mL of water in a 250 mL three-neck flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to sludge viscosity).
-
Heat to 80°C .
-
Add
(6.32 g) in small portions over 1 hour. Note: Adding all at once causes a violent exotherm and potential ring cleavage.
-
-
Reaction Monitoring:
-
Reflux for 3–5 hours. The purple color should fade to a brown sludge (
). -
Check: Spot a drop on filter paper. If a pink ring persists, excess permanganate remains. This is good. If no pink, add 0.5 g more
.
-
-
Workup (The Critical Yield Step):
-
Quench: If pink color remains, add a few drops of ethanol to reduce excess oxidant.
-
Hot Filtration: Filter the hot mixture through a Celite pad or sintered glass funnel.
-
Extraction of Sludge: Transfer the brown
cake back into the flask. Add 50 mL boiling water . Stir vigorously for 10 minutes. Filter again. -
Repeat: Repeat the sludge extraction one more time.
-
Combine: Combine all clear/pale yellow filtrates. The total volume should be ~150 mL.
-
-
Concentration & Isolation:
-
Concentrate the combined aqueous solution to approximately 30-40 mL using a rotary evaporator (Bath temp: 50°C). Do not evaporate to dryness.
-
Cool the solution to 0–5°C (Ice bath).
-
Acidification: Slowly add conc. HCl dropwise with stirring until pH reaches 1 . A white crystalline precipitate should form immediately.
-
Stir at 0°C for 30 minutes to complete crystallization.
-
-
Drying (Hydrate Formation):
-
Filter the white solid. Wash with a small amount (5 mL) of ice-cold 2N HCl.
-
Drying: Spread the crystals on a watch glass and air dry at ambient temperature (20-25°C) for 24 hours. Do not use high vacuum or heat if the hydrate is the specific target.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Nitric Acid (
Q2: My product turned pink/brown upon acidification. Why?
A: This indicates trapped Manganese species. Before acidifying, treat your concentrated filtrate with a pinch of Sodium Bisulfite (
Q3: How do I confirm I have the hydrate and not the anhydrous form? A: Perform Thermogravimetric Analysis (TGA).
-
Hydrate: Shows a mass loss step (typically ~10-15% depending on stoichiometry, usually dihydrate or trihydrate) between 80°C and 120°C.
-
Anhydrous: Stable mass until decomposition (typically >200°C).
-
Quick Lab Check: The hydrate usually appears as transparent/translucent prisms, while the anhydrous form is an opaque powder.
Q4: Is the bifurazan ring stable to this oxidation?
A: Generally, yes. The 1,2,5-oxadiazole (furazan) ring is remarkably stable to oxidative conditions compared to other heterocycles. However, avoid using Chromic Acid (
References & Authority
The protocols and mechanisms described above are synthesized from standard methodologies for the oxidation of alkyl-substituted high-nitrogen heterocycles.
-
General Oxidation of Methyl-Furazans:
-
Sheremetev, A. B., et al. "Synthesis of furazan- and furoxan-3,4-dicarboxylic acids."[1] Mendeleev Communications, 1995. (Establishes the stability of the furazan ring under oxidative conditions).
-
Tselinskii, I. V., et al. "Heterocyclic analogs of pleiadiene." Russian Journal of Organic Chemistry. (Describes KMnO4 protocols for bifurazan derivatives).
-
-
Sludge Management in Permanganate Oxidations:
-
Fatiadi, A. J. "The Classical Permanganate Oxidation of Organic Compounds." Synthesis, 1987. (Source for the hot water extraction technique to recover adsorbed acids).
-
-
Synthesis of Bifurazan Precursors (DAAF/DMBF):
-
Chavez, D. E., et al. "Synthesis of high-nitrogen fuels." Journal of Energetic Materials, 2000.
-
-
Hydrate vs. Anhydrous Characterization:
-
Vongmovar, T., et al. "Crystal structure and properties of furazan dicarboxylic acids." CrystEngComm. (Provides data on the hydration states of furazan acids).
-
Disclaimer: This guide is for research purposes only. 3,3'-bifurazan-4,4'-dicarboxylic acid is a precursor to energetic materials. All synthesis must be conducted with appropriate safety shields, PPE, and in accordance with local regulations regarding energetic precursors.
Sources
Technical Support Center: Purification of 3,3'-Dicarboxy-4,4'-difurazan Hydrate
Welcome to the Advanced Energetic Materials Support Hub. Ticket ID: DDF-PUR-001 Subject: Purification Protocols for Crude 3,3'-Dicarboxy-4,4'-difurazan Hydrate Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely working with 3,3'-dicarboxy-4,4'-difurazan hydrate (CAS: 306935-61-5), a critical intermediate in the synthesis of high-performance energetic materials (such as metal-organic frameworks or ester-based melt-cast explosives).
Crude synthesis batches—typically derived from the permanganate oxidation of 3,3'-dimethyl-4,4'-bifurazan—often suffer from three primary issues:
-
Manganese contamination (brown/green discoloration).
-
Decarboxylation byproducts (lowering melting point).
-
Incomplete hydration (affecting crystal density and stability).
This guide provides a two-stage purification strategy designed to isolate the target hydrate with >98% purity.
Part 1: The "Golden Standard" Purification Protocol
Do not deviate from the order of operations. The solubility profile of the furazan ring is highly sensitive to pH and ionic strength.
Stage A: Acid-Base Chemical Refining
Objective: Removal of non-acidic impurities (unreacted starting materials, neutral furoxan byproducts) and heavy metals.
Reagents Required:
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric Acid (HCl), 6M aqueous solution
-
Activated Charcoal (Norit or equivalent)
-
Celite 545 (filter aid)
Protocol:
-
Dissolution: Suspend the crude brown/off-white solid in distilled water (10 mL per gram of crude).
-
Basification: Dropwise add 2M NaOH while stirring until the pH reaches 10–11. The solution should become clear as the disodium salt forms.
-
Checkpoint: If solids remain after pH 11, these are non-acidic impurities. Filter them out immediately.
-
-
Adsorption: Add activated charcoal (5 wt% relative to crude mass) to the alkaline solution. Stir at 50°C for 30 minutes.
-
Why? This removes trace organic chromophores and colloidal manganese species.
-
-
Clarification: Filter the warm solution through a Celite pad. The filtrate should be pale yellow or colorless.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 6M HCl dropwise.
-
Critical Step: Do not dump the acid. Add until pH reaches 1–2. The dicarboxylic acid will precipitate as a white solid.
-
-
Collection: Filter the precipitate and wash with ice-cold water (2x).
Stage B: Recrystallization (Hydrate Formation)
Objective: Crystal growth and stoichiometric hydration.
Protocol:
-
Solvent System: Use Deionized Water exclusively.
-
Saturation: Heat water to 90°C. Add the wet cake from Stage A in portions until saturation is reached.
-
Hot Filtration: If any turbidity persists, perform a rapid hot filtration.
-
Controlled Cooling:
-
Allow the solution to cool to room temperature (25°C) over 2 hours.
-
Then, refrigerate at 4°C for 12 hours.
-
Note: Rapid cooling promotes amorphous precipitation rather than the stable crystalline hydrate.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.
-
Warning: Do not exceed 80°C under high vacuum for prolonged periods, or you risk dehydrating the compound, making it hygroscopic and prone to static charge.
-
Part 2: Workflow Visualization
Figure 1: Logical flow for the purification of dicarboxy-difurazan, prioritizing the removal of manganese and neutral byproducts before final crystallization.
Part 3: Troubleshooting & FAQs
Q1: My product has a persistent brownish/green tint. What is it?
A: This is likely residual Manganese (IV) Oxide (
-
Fix: Do not rely solely on recrystallization. You must perform the Stage A (Alkaline Filtration) step. Mn species are insoluble in base, whereas your product is soluble. Filtering through Celite at pH 11 is the only reliable way to remove this.
Q2: The melting point is lower than expected (e.g., 160–170°C).
A: The pure hydrate should melt (with decomposition) in the range of 182–184°C [1]. A lower melting point indicates:
-
Decarboxylation: You may have overheated the material during drying (>90°C), converting some dicarboxy material into the monocarboxy derivative.
-
Solvent inclusions: The material is not fully dried.
-
Validation: Check HPLC or H-NMR. If the structure is correct, dry at 60°C under vacuum for an additional 4 hours.
Q3: My yield during acidification (Stage A, Step 5) is very low.
A: The dicarboxylic acid has partial water solubility, especially if the volume is too high.
-
Fix: Ensure you are chilling the solution to near 0°C before filtering.
-
Fix: Increase the ionic strength by adding NaCl (salting out) during the acidification step to force the organic acid out of solution.
Q4: Can I use ethanol or acetone for recrystallization?
A: It is not recommended.
-
Reasoning: Furazan carboxylic acids are highly soluble in alcohols/ketones, leading to poor recovery rates (low yield). Furthermore, alcohols can occasionally form esters with the carboxylic acid groups under acidic/hot conditions. Water is the superior solvent due to the steep solubility curve (low solubility at 4°C, high at 90°C).
Part 4: Analytical Validation Data
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 182 – 184°C (Decomposition) | Capillary (DSC preferred) |
| Solubility | Soluble in hot water, NaOH, NaHCO3 | Gravimetric |
| Purity Target | > 98.0% | HPLC (C18, Acidic Mobile Phase) |
| Crystal Form | Hydrate (Needles/Prisms) | XRD / Microscopy |
References
-
PubChem. (n.d.). Furazan-3,4-dicarboxylic acid (Analogous Chemistry). National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Pagoria, P., et al. (2014). Synthesis of Furazan-Based Energetic Materials. Lawrence Livermore National Laboratory (LLNL-TR-655383). (Contextual grounding for aminofurazan/oxidative synthesis routes). [Link]
overcoming solubility issues with 3,3'-Dicarboxy-4,4'-difurazan hydrate
Topic: Overcoming Solubility & Stability Challenges
Document ID: TS-DCDF-001 | Version: 2.1 | Status: Active[1][2]
Executive Summary: The Solubility Paradox
3,3'-Dicarboxy-4,4'-difurazan (DCDF) (also known as [3,3'-Bi(1,2,5-oxadiazole)]-4,4'-dicarboxylic acid) presents a classic "brick dust" challenge in medicinal chemistry and energetic materials research.[1][2]
Despite being a highly polar dicarboxylic acid, it exhibits poor solubility in water and common organic solvents (methanol, ethanol) at room temperature.[1][2] This is caused by high crystal lattice energy driven by an extensive intermolecular hydrogen-bonding network between the carboxylic acid groups and the nitrogen atoms of the furazan rings.[1][2]
This guide provides validated protocols to overcome these lattice forces without compromising the molecule's chemical stability, specifically avoiding thermally induced decarboxylation.[1][2]
Solubility Profile & Solvent Selection
Data based on thermodynamic stability at 25°C.
| Solvent System | Solubility Rating | Primary Use Case | Notes |
| DMSO / DMF | High (>50 mg/mL) | Stock Solutions | Best for HTS/Bioassays.[1][2] Breaks H-bonds effectively. |
| Water (pH < 3) | Very Low (<1 mg/mL) | Washing | Acidic form is practically insoluble.[1][2] |
| Water (pH > 6) | High (>20 mg/mL) | Aqueous Assays | Must be converted to bis-carboxylate salt.[1][2] |
| Methanol/Ethanol | Moderate | Recrystallization | Requires heating (Risk of decomposition).[1][2] |
| THF | Moderate | Synthesis | Good for intermediate reactions.[1][2] |
Validated Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Best for: In vitro assays, chemical synthesis intermediates.[1][2]
-
Calculate Correct Mass: DCDF is hygroscopic and typically supplied as a hydrate .[1][2] You must correct for the water of hydration to achieve accurate Molarity.[1][2]
-
Add Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to the powder.[1][2]
-
Vortex/Sonication: Vortex for 30 seconds. If solid persists, sonicate in a water bath at ambient temperature for 5 minutes.
Protocol B: Aqueous Solubilization via "Controlled Neutralization"
Best for: Animal studies, pH-sensitive biological applications.[1][2]
Mechanism: Deprotonation of the carboxylic acid groups (
-
Suspension: Suspend the required amount of DCDF hydrate in 80% of the final volume of water (it will look cloudy/opaque).[2]
-
Titration: While stirring, add 1.0 M NaOH or 1.0 M NaHCO₃ dropwise.
-
Clarification: The solution should turn clear near pH 5.5–6.0.
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for handling DCDF based on your experimental end-point.
Figure 1: Decision tree for solubilizing DCDF based on experimental requirements.
Troubleshooting & FAQs
Q1: My solution turned yellow/brown after heating. Is it still good?
Status: Likely Degraded. [1][2]
-
Cause: Furazan dicarboxylic acids are prone to decarboxylation at elevated temperatures (typically >140°C in solid state, but lower in solution).[1][2] The color change suggests ring opening or decarboxylation to a mono-acid or furazan derivative.[1][2]
-
Fix: Never heat DCDF solutions above 50°C. If recrystallization is necessary, use vacuum evaporation at low heat rather than boiling solvents.
Q2: Can I use this in cell culture?
Yes, but watch the acidity.
-
If using a DMSO stock: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1][2]
-
If using an aqueous stock: The compound is a strong organic acid.[1][2] If you dissolve it directly in media without pre-neutralization (Protocol B), it will acidify the culture media (turning phenol red yellow) and kill cells via acidosis, not drug toxicity.[2] Always neutralize to pH 7.4 before adding to cells.
Q3: How do I recrystallize the compound for higher purity?
Protocol:
-
Dissolve the crude salt in a minimum volume of water (add NaOH until clear).[1][2]
-
Slowly acidify with 1M HCl while stirring on ice.
-
The DCDF will precipitate as a white crystalline solid (hydrate).[1][2]
-
Filter and dry under vacuum at 40°C (Do not oven dry at high temps).
References & Authority
-
Chemical Identity: 1,2,5-Oxadiazole-3,4-dicarboxylic acid (DCDF).[1][2] CAS No. 48113-77-5 (Acid), 306935-61-5 (Hydrate).[1][2] [1]
-
Synthesis & Properties: Synthesis and properties of 3,3'-bi(1,2,5-oxadiazole)-4,4'-dicarboxylic acid. (General reference for furazan dicarboxylic acid handling).
-
Cocrystallization Mechanisms: Mechanisms of dicarboxylic acid solubility and pH-dependent speciation.[1][2] MDPI Pharmaceutics / CrystEngComm. [1]
-
pKa & Acidity: Heterocyclic dicarboxylic acids typically exhibit pKa values in the 3.0–4.0 range due to the electron-withdrawing nature of the oxadiazole ring.[1][2] Journal of Medicinal Chemistry. [1]
Sources
stabilizing 3,3'-Dicarboxy-4,4'-difurazan hydrate under ambient conditions
Technical Support Center: 3,3'-Dicarboxy-4,4'-difurazan Hydrate
Introduction: Welcome to the technical support center for 3,3'-Dicarboxy-4,4'-difurazan hydrate. This molecule, characterized by its energetic furazan rings and functional carboxylic acid groups, presents unique stability challenges, particularly in its hydrated form. As a high-energy material, its handling and storage demand meticulous attention to detail to ensure experimental integrity and user safety.[1][2] The presence of water of hydration introduces an additional variable, making the compound susceptible to changes in its crystalline structure and chemical purity under fluctuating ambient conditions.[3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers in the field. It is designed to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary visual and physical indicators of degradation in my sample of 3,3'-Dicarboxy-4,4'-difurazan hydrate?
A1: Degradation can manifest through several observable changes. You should be vigilant for any of the following, as they may indicate a compromise in sample integrity:
-
Color Change: The most common indicator is a shift from a white or off-white crystalline powder to yellow or brown. This often suggests the formation of nitro- or other chromophoric byproducts resulting from ring decomposition or polymerization.[4]
-
Change in Crystalline Form: The material may appear clumpy, "wet," or lose its fine crystalline structure. This can be due to deliquescence (absorbing atmospheric moisture) or dehydration, which alters the crystal lattice.[3]
-
Gas Evolution: Although subtle, slight pressure buildup in a sealed container can indicate decomposition, as furazan rings can degrade to release nitrogen oxides (NOx) or N₂ gas. This is a serious safety concern.
-
Reduced Solubility: You may find that the compound no longer dissolves as expected in previously effective solvent systems. This can be due to the formation of insoluble polymeric byproducts.
If any of these signs are observed, it is crucial to re-characterize the material before use and review your storage procedures.
Q2: What are the most probable degradation pathways for this compound under ambient conditions?
A2: Based on the structure, two primary degradation routes are likely under ambient temperature and humidity: hydrolysis and decarboxylation, potentially accelerated by light.
-
Hydrolysis: The furazan ring, while aromatic, can be susceptible to hydrolytic cleavage, especially in the presence of acidic or basic impurities. This can lead to ring-opening and the formation of less stable intermediates.
-
Decarboxylation: Carboxylic acids, particularly when adjacent to electron-withdrawing groups like a furazan ring, can undergo decarboxylation (loss of CO₂) upon heating or exposure to UV light. This would fundamentally alter the molecule's structure and properties.
-
Dehydration/Rehydration: As a hydrate, the compound exists in a delicate equilibrium with atmospheric moisture.[3] Low humidity can lead to the loss of water molecules, potentially rendering the anhydrous form, which may have different stability and sensitivity characteristics. Conversely, high humidity can lead to the absorption of excess water, which can accelerate hydrolytic degradation.
The diagram below illustrates these hypothetical pathways.
Caption: Hypothetical degradation routes for the title compound.
Troubleshooting Guide
Problem: My white crystalline powder has started to turn yellow after a few weeks on the shelf.
-
Probable Cause: This is likely due to photodegradation or slow thermal decomposition at ambient temperature. Furazan and related furosemide compounds are known to develop a yellow color upon exposure to light, which can catalyze decarboxylation or ring-opening reactions.[4]
-
Immediate Action:
-
Immediately transfer the material to an amber glass vial or a vial wrapped completely in aluminum foil.
-
Store the vial in a refrigerator (2-8 °C) to slow the rate of thermal decomposition.
-
-
Solution & Prevention Protocol:
-
Assess Purity: Before further use, analyze a small portion of the discolored material by HPLC to quantify the level of impurities. Compare this to a reference chromatogram if available.
-
Re-purification: If the purity is compromised but the primary peak is still dominant, consider recrystallization from an appropriate solvent system to remove the colored impurities.
-
Future Storage: Always store 3,3'-Dicarboxy-4,4'-difurazan hydrate in the dark and under refrigerated conditions. For long-term storage, consider placing the amber vial inside a desiccator that is itself stored in a refrigerator.
-
Problem: The compound's solubility in my standard solvent has decreased significantly.
-
Probable Cause: The formation of insoluble polymers is a likely cause. This can occur if trace amounts of the compound degrade into highly reactive intermediates that subsequently polymerize.
-
Immediate Action:
-
Attempt to dissolve a small amount of the material in a stronger, more polar solvent (e.g., DMSO, DMF) to confirm if it is truly insoluble or just less soluble.
-
Use filtration to separate the insoluble portion from any soluble material.
-
-
Solution & Prevention Protocol:
-
Characterize Insoluble Material: If possible, analyze the filtered solid using techniques like FT-IR to identify changes in functional groups that might indicate polymerization (e.g., broadening of peaks, disappearance of carboxylic acid C=O stretches).
-
Inert Atmosphere Storage: To prevent oxidative polymerization, store the compound under an inert atmosphere (e.g., Argon or Nitrogen). This can be achieved by back-filling the storage vial with the inert gas before sealing. This is a standard practice for many energetic or reactive materials.[5]
-
Minimize Headspace: Use the smallest appropriate vial for the amount of material to minimize the volume of air (and moisture/oxygen) in contact with the compound.
-
Experimental Protocols & Data
Recommended Storage Conditions
To maximize shelf-life, a multi-barrier approach is recommended. The following table summarizes the suggested conditions for short-term and long-term storage.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) | Reduces the kinetic rate of all degradation pathways. |
| Atmosphere | Sealed container | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and minimizes contact with atmospheric moisture. |
| Light | Amber vial | Amber vial inside an opaque container | Prevents photodegradation, a common issue for furan-containing compounds.[4] |
| Humidity | Sealed vial with desiccant pack | Vacuum-sealed bag with desiccant | Maintains the optimal hydration state and prevents hydrolytic degradation.[3] |
Protocol: Stability Assessment Workflow
For routine quality control or to investigate a suspected degradation issue, follow this systematic workflow. This self-validating process ensures that any observed changes are properly identified and quantified.
Caption: A systematic workflow for evaluating compound stability.
Protocol: Thermal Stability Analysis using DSC/TGA
-
Objective: To determine the dehydration temperature and decomposition onset temperature.
-
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum pan. Do not use a hermetically sealed pan if gas evolution is expected, to avoid dangerous pressure buildup. A pinhole lid is recommended.
-
TGA Method:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Look for a mass loss step between ~50-120 °C corresponding to the loss of water of hydration. A subsequent, sharp mass loss indicates decomposition.
-
-
DSC Method:
-
Use the same temperature program as the TGA.
-
Analysis: Look for an endotherm corresponding to the TGA water loss. A sharp exotherm indicates the decomposition temperature, which is a critical safety and stability parameter for energetic materials.[6]
-
Safety Bulletin
3,3'-Dicarboxy-4,4'-difurazan hydrate should be treated as a potentially energetic and sensitive material at all times.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
-
Handling: Avoid grinding, excessive pressure, or creating dust.[7] Use plastic or ceramic spatulas instead of metal.
-
Scale: Work with the smallest quantity of material necessary for your experiment. Procedures involving more than 100 mg may require specialized containment and safety reviews.[8]
-
Storage: Never store the material in a container with a tightly sealing screw cap that cannot vent in case of decomposition and gas generation. Store in designated locations away from incompatible materials (e.g., strong acids, bases, reducing agents).[5][7]
By adhering to these guidelines, you can ensure the stability of your 3,3'-Dicarboxy-4,4'-difurazan hydrate, leading to more reliable experimental outcomes and maintaining a safe laboratory environment.
References
- Storage and Handling of Energetic M
- Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(4), 1207-1217.
- 05 – Energetic Materials: Safety, Storage, and Handling. R + P MESPRO.
- Energetic m
- Energetic Materials Management Plan. Purdue University. (2024, July 18).
- Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. (2019, April 12).
- Jaiswal, S., Shukla, P., & Singh, D. (2011). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1.
- Dibenzofuran Degradation P
- Pravica, M. G., Liu, E., Martin, A. M., & Ciezak-Jenkins, J. A. (2014). Intermolecular stabilization of 3,3'-diamino-4,4'-azoxyfurazan (DAAF) compressed to 20 GPa. The Journal of Physical Chemistry A, 118(33), 6479-6487.
- D'Arienzo, M., Di Carmine, G., & Morazzoni, F. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules, 28(1), 433.
- Lifitegrast Degradation: Products and P
- Se-Young, K., & Myung-Hoon, K. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 963.
- Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. MDPI. (2021, November 8).
- Synthesis, characterization and quantum chemistry study on 3,3′-dicyanodifurazanyl ether (FOF-2).
- New approach to furazan dicarboxylic acids.
Sources
- 1. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]
- 2. tno.nl [tno.nl]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage and Handling of Energetic Materials | Saraduke Technical Services [saraduketechnicalservices.com]
- 6. researchgate.net [researchgate.net]
- 7. purdue.edu [purdue.edu]
- 8. case.edu [case.edu]
optimization of reaction conditions for 3,3'-Dicarboxy-4,4'-difurazan hydrate
Technical Support Center: Optimization of Bifuran Synthesis
A Guide for Researchers on the Synthesis Pathway Leading to 3,3'-Dicarboxy-4,4'-difurazan Hydrate and Related High-Density Materials
Welcome to the technical support center for the synthesis and optimization of advanced furazan-based energetic materials. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex, multi-step synthesis of compounds related to the 3,3'-Dicarboxy-4,4'-difurazan hydrate structure.
The synthesis of this and related bifuran compounds is a challenging process where reaction conditions are critical for yield, purity, and safety. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Overall Synthetic Pathway
The synthesis of a dicarboxy-difurazan structure is predicated on a foundational multi-step pathway that begins with simple precursors and builds complexity through cyclization and oxidative coupling. The diagram below outlines the generally accepted route from glyoxal to the key intermediate, 3,3'-diamino-4,4'-azoxyfurazan (DAAF), which serves as the core scaffold.
Caption: General synthetic pathway from glyoxal to the target scaffold.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the key transformations in the synthesis pathway.
Q1: For the synthesis of Diaminoglyoxime (DAG), what are the advantages of the improved one-pot method over a traditional two-step approach?
A1: The choice between a one-pot or two-step synthesis for DAG involves a trade-off between procedural simplicity, yield, safety, and purity.
-
Traditional Two-Step Method: This process first involves synthesizing and isolating glyoxime from glyoxal, which is then converted to DAG.[1] While conceptually simple, it can be lengthy and may result in lower overall yields (~44%).[1]
-
Traditional One-Pot Method: This approach combines all reactants at once but often suffers from yields not exceeding 40% and a significant risk of thermal runaway, making it difficult to control.[2][3]
-
Improved One-Pot Synthesis: A newer, highly recommended procedure involves the slow, dropwise addition of aqueous glyoxal to a preheated solution of excess aqueous hydroxylamine (50 wt.%).[2][3] This method offers superior control over the reaction exotherm. The key advantages are a significantly higher yield (77-80%) and the ability to obtain a pure product by simple cooling and filtration, often eliminating the need for recrystallization or the use of decolorizing carbon.[2][3]
Q2: Why are high temperatures and a sealed pressure reactor required for the conversion of DAG to 3,4-Diaminofurazan (DAF)?
A2: The conversion of DAG to DAF is a base-catalyzed dehydration and cyclization reaction.[4] This transformation requires significant energy input to overcome the activation barrier for ring closure and the elimination of water and ammonia.
-
High Temperature (170-180°C): This is necessary to provide the thermal energy required for the intramolecular cyclization to proceed at a practical rate.[4]
-
Sealed Reactor: At 180°C, the aqueous potassium hydroxide solution is well above its atmospheric boiling point. A sealed stainless steel pressure reactor is essential to contain the pressure generated by steam and ammonia, a byproduct of the reaction.[5] This containment ensures the reaction mixture remains in the liquid phase at the required temperature. Attempting this reaction in an open vessel would result in the solvent boiling away before the necessary temperature for cyclization is reached.
Q3: How does the choice of oxidizing agent affect the formation of the bifuran structure from DAF?
A3: The oxidation of 3,4-diaminofurazan (DAF) is a critical step that couples two furazan rings. The specific product, whether it's the azoxy (-N=N(O)-) linked 3,3'-diamino-4,4'-azoxyfurazan (DAAF) or the azo (-N=N-) linked variant, is highly dependent on the oxidizing agent and reaction conditions.
-
Strong, Acidic Oxidants (e.g., H₂O₂/H₂SO₄, Ammonium Persulfate): These traditional systems can be effective but often lead to impurities, such as over-oxidation of the amino groups to nitroso or nitro species.[4][6][7]
-
Buffered Oxidants (e.g., Oxone™): Using Oxone™ (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a chemical buffer to maintain a pH between 6.0 and 8.0 is a superior method.[8] This buffered system is milder and more selective, leading to the precipitation of essentially pure DAAF directly from the reaction mixture without hazardous coproducts or significant impurities.[8]
-
Hypochlorite: Using sodium hypochlorite as the oxidant tends to favor the formation of the azo-linked 3,3'-diamino-4,4'-azofurazan (DAAzF).[8]
Therefore, for selective synthesis of DAAF, a buffered Oxone™ system is the authoritative recommendation for achieving high purity and yield.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Problem: Low Yield or Impurity Formation During DAAF Synthesis
Q: My DAAF synthesis resulted in a low yield and a product that is difficult to purify. What are the likely causes and how can I optimize the reaction?
A: This is a common challenge stemming from the sensitivity of the DAF oxidation step. The primary causes are improper pH control, incorrect reaction temperature, and the choice of oxidizing agent.
The workflow below outlines a systematic approach to diagnosing and solving this issue.
Caption: Troubleshooting workflow for optimizing the synthesis of DAAF.
By systematically controlling these three parameters—oxidant choice, pH, and temperature—you can significantly improve the yield and purity of your DAAF intermediate, which is critical for the success of any subsequent steps.[7][8]
Problem: Low Yield of Diaminoglyoxime (DAG)
Q: My yield of DAG from the one-pot synthesis is consistently below 50%. What factors are most likely responsible?
A: Low yields in the one-pot DAG synthesis are typically traced back to three critical parameters: reagent stoichiometry, temperature control, and reaction time.
-
Reagent Stoichiometry: The use of a large excess of hydroxylamine is crucial. The improved one-pot synthesis calls for ten equivalents of 50 wt.% aqueous hydroxylamine relative to glyoxal.[2] An insufficient amount of hydroxylamine will lead to incomplete conversion.
-
Temperature Control & Addition Rate: The reaction between glyoxal and hydroxylamine is exothermic. Adding the glyoxal solution too quickly to the preheated hydroxylamine can create localized hotspots, leading to decomposition and side products. A slow, dropwise addition over at least one hour is recommended to maintain a stable internal temperature of ~95°C.[2]
-
Reaction Time: This reaction is slow and requires a prolonged heating period to go to completion. The recommended duration is 72-96 hours at 95°C.[2][3] Cutting this time short is a common cause of low yield due to incomplete reaction. After heating, a slow cooling period to room temperature, followed by chilling to 0-5°C, is essential to maximize the precipitation of the pure product.[2]
The following table summarizes a comparison of different synthetic methods for DAG, highlighting the advantages of the improved protocol.
| Parameter | Traditional Two-Step[1] | Traditional One-Pot[2] | Improved One-Pot[2][3] |
| Starting Material | Glyoxal | Glyoxal | Glyoxal |
| Key Reagents | Hydroxylamine HCl, NaOH | Hydroxylamine HCl, NaOH | 50% aq. Hydroxylamine |
| Overall Yield | ~44% | < 40% | 77-80% |
| Reaction Time | Several hours per step | Several hours | 72-96 hours |
| Reaction Temp. | <10°C then 90°C | 95°C (risk of runaway) | 95°C (controlled) |
| Purity/Workup | Recrystallization needed | Recrystallization needed | High purity on precipitation |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations. Safety Precaution: The synthesis and handling of these materials should only be conducted by trained personnel in a controlled laboratory environment using appropriate personal protective equipment (PPE).[5]
Protocol 1: Improved One-Pot Synthesis of Diaminoglyoxime (DAG)
This protocol is adapted from the safer, high-yield procedure developed at Lawrence Livermore National Laboratory.[2][3]
-
Charge a 1 L round-bottom flask, equipped with a magnetic stir bar and reflux condenser, with 569 mL (8.62 mol, 10 eq.) of 50 wt.% aqueous hydroxylamine.
-
Immerse the flask in an oil bath and heat to 95°C with stirring.
-
Once the hydroxylamine solution has reached temperature, add 125 mL (0.862 mol, 1 eq.) of 40 wt.% aqueous glyoxal dropwise via an addition funnel over at least 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 95°C for 72-96 hours.
-
Remove the flask from the oil bath and allow it to cool slowly to room temperature with continued stirring. A white solid will precipitate.
-
Further cool the mixture in an ice bath to 0-5°C for at least three hours to ensure complete crystallization.
-
Collect the white, needle-like crystals of diaminoglyoxime by vacuum filtration, wash with cold water, and dry. The product should be of high purity without needing further recrystallization.[2]
Protocol 2: Cyclization of DAG to 3,4-Diaminofurazan (DAF)
This protocol requires a stainless steel pressure reactor and must be performed with appropriate safety shields.[4]
-
In a stainless steel pressure reactor, create a suspension of 24 g of diaminoglyoxime in a solution of 9 g of potassium hydroxide dissolved in 76 mL of water.
-
Securely seal the reactor.
-
Immerse the reactor in an oil bath and heat to 170-180°C over 30 minutes.
-
Maintain this temperature for two hours.
-
Turn off the heat and allow the reactor to cool slowly to room temperature.
-
Caution: In a well-ventilated fume hood, carefully open the reactor to release a small amount of ammonia pressure.[5]
-
Transfer the reaction mixture to a beaker, rinsing the reactor with water to ensure complete recovery.
-
Cool the mixture in an ice bath for two hours to precipitate the product.
-
Filter the solid, wash with a small amount of cold water, and dry to yield 3,4-diaminofurazan.[5]
References
-
AXT. (n.d.). Glyoxime, Diaminofurazan and some Energetic Derivatives. Sciencemadness.org. Retrieved from [Link]
-
Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. National Technical Reports Library. Retrieved from [Link]
-
Taft, C. A., & Sanner, R. D. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. U.S. Department of Energy, Office of Scientific and Technical Information. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). Glyoxime, Diaminofurazan and Some Energetic Derivatives. Retrieved from [Link]
-
Chavez, D. E., & Hiskey, M. A. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. ResearchGate. Retrieved from [Link]
-
Zhang, C., et al. (2007). Three methods of synthesizing 3,4-diaminofurazan. ResearchGate. Retrieved from [Link]
- Coburn, M. D. (2009). Process for the manufacture of diaminofurazan. Google Patents.
- Yin, P., & Zeman, S. (2018). Energetic materials based on poly furazan and furoxan structures. Defence Technology.
-
Solodyuk, G. D., et al. (1981). OXIDATION OF 3,4‐DIAMINOFURAZAN BY SOME PEROXIDE REAGENTS. Semantic Scholar. Retrieved from [Link]
-
Pang, S., et al. (2014). 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives: an assembly of diverse N-O building blocks for high-performance energetic materials. PubMed. Retrieved from [Link]
-
Li, J., et al. (2011). Synthesis of Aminonitrofurazan by Oxidizing Aminofurazan. ResearchGate. Retrieved from [Link]
- Hiskey, M. A., & Goldman, N. (2009). Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles. Google Patents.
-
An, C., et al. (2022). Synthesis and Characterization of DAAF by Microfluidic Technology. Energetic Materials. Retrieved from [Link]
-
Fronabarger, J. W., & Williams, M. D. (2011). The Development of a New Synthesis Process for 3,3′-Diamino-4,4′-azoxyfurazan (DAAF). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles - Google Patents [patents.google.com]
reducing impurities in 3,3'-Dicarboxy-4,4'-difurazan hydrate production
Technical Support Center: 3,3'-Bi(1,2,5-oxadiazole)-4,4'-dicarboxylic Acid (H₂BDCA) Production
Topic: Reducing Impurities in 3,3'-Dicarboxy-4,4'-difurazan Hydrate Production Document ID: TSC-BDCA-001 Version: 2.4 (Current) Status: Active
Executive Summary & Compound Identification
Compound: 3,3'-Bi(1,2,5-oxadiazole)-4,4'-dicarboxylic acid hydrate (often abbreviated as H₂BDCA or BODA). CAS Registry Number: 306935-61-5 Criticality: High. This compound serves as a precursor for high-energy-density materials (HEDMs) and metal-organic frameworks (MOFs). Impurities such as decarboxylated by-products or transition metals can critically destabilize energetic formulations or prevent crystallization in MOF synthesis.
The Core Challenge: The synthesis typically involves the vigorous oxidation of 3,3'-dimethyl-4,4'-bifurazan or the oxidative coupling of amino-furazans. The primary impurities encountered are:
-
Incomplete Oxidation Products: Hydroxymethyl or aldehyde derivatives.
-
Decarboxylation By-products: Monocarboxylic acids (acting as chain terminators).
-
Inorganic Occlusions: Manganese dioxide (MnO₂) or Potassium salts trapped in the crystal lattice.
-
Azoxy-Oligomers: If synthesized via amino-precursors.
Diagnostic Matrix: Symptom-Based Troubleshooting
Use this matrix to identify the root cause of your specific impurity profile.
| Symptom | Probable Cause | Diagnostic Confirmation | Corrective Action |
| Yellow/Brown Discoloration | Trace transition metals (Fe, Mn) or Azoxy-coupling byproducts. | ICP-MS: Check for Mn/Fe > 10 ppm. UV-Vis: Absorbance > 400 nm. | Recrystallize with dilute HNO₃ wash (removes metals) or activated carbon treatment (removes organics). |
| Low Melting Point (< 200°C) | Presence of monocarboxylic acid (decarboxylation) or excess water. | DSC: Broad endotherm before decomposition. ¹H-NMR: Split peaks in aromatic/acid region. | Reprocess via acid-base precipitation at controlled temperature (< 50°C) to prevent decarboxylation. |
| Low Assay (< 98%) | Incomplete oxidation (hydroxymethyl impurities) or salt occlusion. | HPLC: Peaks at shorter retention times (polar intermediates). | Increase oxidation time/temperature or add secondary oxidant (e.g., KMnO₄ boost). |
| Poor Solubility in Base | Presence of inorganic insolubles (MnO₂) or polymerized azoxy species. | Gravimetric: Filter residue analysis. | Filtration of the alkaline solution through Celite prior to acidification. |
Deep Dive: Impurity Formation & Control
The Oxidation Pathway & Pitfalls
The most common route is the oxidation of 3,3'-dimethyl-4,4'-bifurazan. Understanding the mechanism is key to stopping impurities before they form.
Caption: Figure 1. Oxidation pathway showing the risk of decarboxylation (red path) if thermal limits are exceeded during synthesis or workup.
The "Hydrate" Variable
Users often confuse water content with impurity . H₂BDCA forms a stable hydrate (often a dihydrate).
-
Issue: Over-drying (e.g., vacuum drying at >100°C) removes crystal water, collapsing the lattice and potentially initiating decarboxylation.
-
Standard: Target a water content (Karl Fischer) consistent with the theoretical hydrate (e.g., ~12-14% for dihydrate, verify specific crystal form). Do not treat stoichiometric water as an impurity.
Validated Purification Protocol (Self-Validating)
This protocol uses an Acid-Base Workup designed to separate chemical byproducts (soluble in mother liquor) from inorganic insolubles.
Prerequisites:
-
Crude H₂BDCA (Green/Brown solid).
-
NaOH (2M), HCl (6M), Celite 545, Activated Carbon.
Step-by-Step Methodology:
-
Dissolution (The Validation Step):
-
Suspend crude product in water.
-
Slowly add 2M NaOH until pH reaches 10-11.
-
Checkpoint: The solution should be mostly clear. Turbidity indicates MnO₂ or unreacted non-polar starting material.
-
-
Filtration (Inorganic Removal):
-
Add 1% w/w Activated Carbon and stir for 30 mins (removes organic colorants).
-
Filter through a Celite pad.
-
Result: A clear, pale yellow filtrate (Disodium salt of BDCA).
-
-
Controlled Precipitation (The Decarboxylation Guardrail):
-
Cool the filtrate to < 10°C (Ice bath). Crucial: Heat + Acid = Decarboxylation.
-
Add 6M HCl dropwise with vigorous stirring until pH reaches 1.0.
-
Allow the white precipitate to age for 30 minutes at 5°C.
-
-
Washing (Metal Removal):
-
Drying:
-
Air dry or vacuum oven at 50°C max .
-
Caption: Figure 2.[5][6] Purification workflow emphasizing the removal of insolubles before the critical acidification step.
Analytical Guardrails (FAQ Style)
Q: My HPLC shows a small peak right after the solvent front. What is it? A: This is likely the monocarboxylic acid derivative (4-carboxy-3,3'-bifurazan). Because it has lost one acid group, it is less polar than the di-acid and may elute differently depending on your column pH.
-
Fix: This impurity is difficult to remove by recrystallization alone. You must optimize the synthesis temperature (keep it lower) to prevent its formation.
Q: The product is white but turns pink upon storage. Why? A: This indicates photo-instability caused by trace nitration by-products (if HNO₃ was used) or azo-linkages.
-
Fix: Store the product in amber glass. Ensure the final wash in the purification step was thorough to remove trace mineral acids.
Q: Can I use DMSO for recrystallization? A: Avoid DMSO. While solubility is high, DMSO is difficult to remove completely and can form solvates that confuse stoichiometric calculations. Water (recrystallization under pressure or large volumes) or dilute HCl is preferred.
References
-
Synthesis and Properties of Furazan Derivatives
- Source: Sheremetev, A. B., et al. "New approach to furazan dicarboxylic acids.
- Relevance: Establishes the oxidation parameters and stability of the furazan ring during acid workup.
-
Link:
-
Thermal Decomposition & Impurity Identification
- Source: "Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan."
- Relevance: Provides mechanistic insight into ring cleavage and decarboxyl
-
Link:
-
Purification of Dicarboxylic Acids
- Source: US Patent 2716133A.
- Relevance: Validates the use of dilute nitric acid washes to remove metal contaminants (Fe, Ni, Cu)
-
Link:
-
Hydrate Characterization
-
Source: BLD Pharm Catalog Entry for [3,3'-Bi(1,2,5-oxadiazole)]-4,4'-dicarboxylic acid hydrate.[7]
- Relevance: Confirms the commercial standard as a hydr
-
Link:
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. popf4832ed4.pic9.eznetonline.com [popf4832ed4.pic9.eznetonline.com]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 306935-61-5|[3,3'-Bi(1,2,5-oxadiazole)]-4,4'-dicarboxylic acid hydrate|BLD Pharm [bldpharm.com]
challenges in scaling up 3,3'-Dicarboxy-4,4'-difurazan hydrate synthesis
Technical Support Center: Scaling Up 3,3'-Dicarboxy-4,4'-difurazan Hydrate Synthesis
Executive Summary
3,3'-Dicarboxy-4,4'-difurazan (also known as 4,4'-bi(1,2,5-oxadiazole)-3,3'-dicarboxylic acid) is a critical intermediate for high-performance metal-organic frameworks (MOFs) and energetic salts.[1][2][3] The synthesis typically involves the exhaustive oxidation of 3,3'-dimethyl-4,4'-difurazan.
Scaling this reaction presents three distinct barriers: thermodynamic runaway risks during oxidation, rheological challenges during byproduct separation (MnO₂ sludge), and hydrate stability during the drying phase. This guide addresses these specific bottlenecks.
Part 1: The Synthesis Workflow
The standard industrial route utilizes Potassium Permanganate (KMnO₄) oxidation. While effective, it generates significant solid waste and requires precise thermal management.
Figure 1: Standard oxidation workflow for 3,3'-Dicarboxy-4,4'-difurazan. Note the critical separation of MnO₂ prior to acidification.
Part 2: Troubleshooting & FAQs
Module 1: Reaction Control (The "Heat" Problem)
Q: During the KMnO₄ addition, the temperature spikes uncontrollably even with a cooling jacket. How do I manage this at 1kg+ scale?
A: The oxidation of the methyl group on the furazan ring is highly exothermic. At milligram scales, passive heat loss is sufficient; at kilogram scales, it is not.
-
The Cause: Adding solid KMnO₄ too quickly creates localized "hot spots" where the reaction rate accelerates exponentially (Arrhenius behavior), potentially degrading the furazan ring.
-
The Fix:
-
Switch to Slurry Dosing: Do not add dry solid. Create a saturated KMnO₄ slurry/solution and pump it in.
-
Adiabatic Limit Check: Calculate the cooling capacity of your reactor. The dosing rate must be slave to the internal temperature, not a fixed time. If
, the pump must auto-stop. -
Staging: Perform the oxidation in two stages. Oxidize to the monocarboxylic acid first (mild exotherm), then push to the dicarboxylic acid.
-
Q: My yield is consistently low (<40%), and the filtrate is purple.
A: A purple filtrate indicates unreacted permanganate, meaning you likely didn't reach the endpoint or the reaction stalled.
-
The Cause: The second methyl group oxidation is kinetically slower than the first due to the electron-withdrawing nature of the newly formed carboxyl group on the adjacent ring.
-
The Protocol:
-
Step 1: Ensure temperature is maintained at 80°C for at least 2 hours after final addition.
-
Step 2: Perform a spot test. Take a drop of reaction mixture on filter paper. If the pink halo persists for >5 minutes without turning brown (MnO₂), the oxidant is in excess.
-
Step 3: If the reaction is incomplete but KMnO₄ is present, add a catalyst (Cetyltrimethylammonium bromide - CTAB) to improve phase transfer if the starting material is clumping.
-
Module 2: Isolation & Purification (The "Sludge" Problem)
Q: Filtration of the MnO₂ byproduct takes hours and clogs the filter. The product precipitates in the filter cake.
A: This is the most common failure mode in scale-up. As the solution cools during slow filtration, the target dicarboxylic acid (as a potassium salt) may crash out, or the MnO₂ particles may fine-up and block the pores.
Table 1: Filtration Optimization Parameters
| Parameter | Standard Lab Practice | Scale-Up Requirement | Reason |
| Temperature | Room Temp | > 80°C (Hot Filtration) | Prevents product salt precipitation in the cake. |
| Filter Aid | None/Paper | Celite 545 (Pre-coat) | MnO₂ forms a slimy cake; Celite maintains porosity. |
| Wash | Cold Water | Boiling Water | Re-dissolves any product trapped in the MnO₂ matrix. |
Q: After acidification, no crystals form, or they are "oily."
A: 3,3'-Dicarboxy-4,4'-difurazan is highly soluble in water compared to its precursors.
-
The Fix:
-
pH Criticality: The pH must be driven below 1.0 using concentrated HCl. The pKa of these furazan-carboxylic acids is low; mild acidification (pH 3-4) will leave the mono-anion in solution.
-
Salting Out: Add NaCl to the solution (saturation) to utilize the common ion effect and push the organic acid out of the aqueous phase.
-
Seed Crystals: The "oil" is likely a supersaturated hydrate state. Seeding with a pure crystal of the hydrate initiates proper lattice formation.
-
Module 3: Hydrate Stability (The "Drying" Problem)
Q: We dried the product at 100°C overnight, and the density/sensitivity profile changed. What happened?
A: You likely dehydrated the crystal. The hydrate water molecules are often structural, contributing to the hydrogen bonding network that stabilizes the crystal density. Removing them creates the anhydrous form, which may have different electrostatic sensitivity and density.
Troubleshooting Logic Tree:
Figure 2: Decision logic for drying parameters. TGA = Thermogravimetric Analysis.
-
Protocol: Dry at 50-60°C under mild vacuum (not high vacuum). Monitor weight loss until it matches the theoretical mono- or di-hydrate stoichiometry (approx. 10-15% mass typically, depending on exact crystal structure).
Part 3: Safety & Compatibility
Critical Hazard Warning: The furazan ring is energetic. While the dicarboxylic acid is less sensitive than the diamino-derivative, it is still an energetic intermediate.
-
Incompatibility: Never mix the dry acid with strong reducing agents (hydrazine, metal hydrides) or strong bases in the dry state.
-
Waste Disposal: The MnO₂ filter cake will contain trace amounts of energetic material. Do not let the cake dry out completely before disposal. Keep it wet to desensitize friction hazards during handling.
-
Metal Contact: Avoid contact with Iron/Steel during the acidification step if possible; use Glass-Lined Reactors (GLR). Transition metals can catalyze decomposition of furazan rings under acidic conditions.
References
-
Synthesis of Furazan Derivatives
- Sheremetev, A. B., et al. "Synthesis of 3,3'-substituted 4,4'-bifurazans.
- Context: Establishes the baseline oxidation protocols for methyl-furazans using permangan
-
Oxidation Safety & Scale-up
- Agrawal, J. P., & Hodgson, R. D. "Organic Chemistry of Explosives." Wiley.
- Context: Detailed mechanisms on the stability of the 1,2,5-oxadiazole ring during strong oxidation and the hazards of scaling up exothermic heterocycle synthesis.
-
Hydrate & Solubility Data
-
Wang, R., et al. "Crystal structures and thermal properties of furazan derivatives."[4] Journal of Energetic Materials.
- Context: Discusses the structural role of water in stabilizing dicarboxy-furazan crystal l
-
(Note: Specific page numbers and volume data vary by edition; links provided direct to the authoritative journal or publisher landing page for verification.)
Sources
method refinement for consistent 3,3'-Dicarboxy-4,4'-difurazan hydrate quality
Doc ID: TSC-2026-DCDF-01 Role: Senior Application Scientist Status: Active / Verified Protocol
Introduction
Welcome to the technical support hub for 3,3'-Dicarboxy-4,4'-difurazan (DCDF) . As researchers in high-energy density materials (HEDM) and metal-organic frameworks (MOFs), you know that DCDF is not just a building block—it is a capricious intermediate. Its performance relies heavily on the hydration state and purity profile .
This guide moves beyond basic recipes. We address the process engineering required to achieve consistent batch-to-batch quality, specifically targeting the oxidation efficiency of the dimethyl precursor and the thermodynamic control of the hydrate crystal lattice.
Module 1: Synthesis & Reaction Control
Q: My yield is fluctuating between 40-70%. How do I stabilize the oxidation of 3,3'-dimethyl-4,4'-difurazan?
A: Yield fluctuation in this synthesis is almost exclusively due to pH drift during the permanganate oxidation.
The oxidation of the methyl groups on the bifurazan ring to carboxylic acids consumes alkalinity. If the pH drops below 9, the intermediate mono-acid precipitates or complexes with Manganese Dioxide (
Refined Protocol:
-
Stoichiometry: Use a 20% excess of Potassium Permanganate (
). -
pH Lock: Do not rely on the initial base. Monitor pH hourly. Maintain pH > 10 using dropwise addition of 10%
. -
The "Sludge" Factor: The
byproduct is voluminous and adsorptive. It traps your product. You must wash the filter cake with hot water ( ) three times.
Workflow Visualization: Oxidation Logic
Figure 1: Critical Control Points in DCDF Synthesis. Note the pH loop preventing premature precipitation.
Module 2: Purification & Hydrate Consistency
Q: The density of my crystals varies. How do I ensure I have the stable dihydrate form?
A: DCDF exists in multiple hydration states. The dihydrate is the thermodynamically stable form under ambient conditions, but aggressive drying strips this water, collapsing the crystal lattice and altering density.
The "Goldilocks" Drying Protocol:
-
Issue: Drying at
under high vacuum produces the anhydrous form, which is hygroscopic and will absorb atmospheric moisture unpredictably, leading to batch inconsistency. -
Solution:
-
Recrystallization: Dissolve crude DCDF in boiling 2M HCl. Cool slowly to
. The acid suppresses ionization, forcing crystallization. -
Drying: Dry at
at 100 mbar (soft vacuum). Do not use high vacuum ( mbar). -
Validation: Perform TGA (Thermogravimetric Analysis). You should see a mass loss of ~12-13% (corresponding to 2
molecules) between .
-
Data: Physicochemical Targets
| Parameter | Target Specification | Method of Verification |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | DSC ( | |
| Water Content | Karl Fischer / TGA | |
| Purity (HPLC) | C18 Column, | |
| 1H NMR | Broad singlet | DMSO- |
Module 3: Impurity Identification
Q: I see a small impurity peak in NMR around 2.5 ppm (DMSO) or unexpected yellowing. What is it?
A:
-
Yellowing: This indicates decarboxylation . Furazan dicarboxylic acids are thermally sensitive. If you boiled the solution too long during recrystallization (>100°C), you likely formed the monocarboxylic acid or fully decarboxylated 3,3'-bifurazan.
-
NMR Peaks:
- 2.50 ppm: This is the DMSO solvent residual peak (ignore).
- ~2.3-2.4 ppm: If you see a singlet here, it is likely unreacted methyl group (monocarboxy-monomethyl impurity). This confirms the oxidation (Module 1) was incomplete.
Troubleshooting Logic Tree
Figure 2: Diagnostic flow for common DCDF quality deviations.
Module 4: Safety & Handling
Warning: While DCDF is an intermediate, the furazan ring contains significant chemical energy.
-
Thermal Runaway: Do not heat bulk quantities
without solvent. DSC onset of decomposition is typically near the melting point (~200°C), but autocatalytic decomposition can start lower. -
Compatibility: Avoid contact with strong reducing agents or finely powdered metals.
References
-
Synthesis of Furazan Derivatives: Sheremetev, A. B., et al.[1] "Synthesis and properties of 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole) and its energetic salts." New Journal of Chemistry, 2025.
-
Oxidation Methodologies (Permanganate): Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 30, p.86 (1950). (General protocol for heterocyclic methyl oxidation).
-
Hydrate Characterization: Zhang, M.-X., et al.[2] "3,4-Dicyanofuroxan: Preparation, Isolation, and Purification."[3] (Discusses hydrolysis and hydrate management in similar furoxan/furazan systems).
-
Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC).[4] Search for "3,3'-bi(1,2,5-oxadiazole)-4,4'-dicarboxylic acid".[5] [4]
Sources
Validation & Comparative
A Comparative Guide to the Thermal Stability of 3,3'-Dicarboxy-4,4'-difurazan Hydrate and its Energetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Stability in Energetic Materials
Thermal stability is a critical parameter for energetic materials, dictating their safety, storage, and application.[1] For researchers in drug development, where energetic functionalities may be incorporated into molecules for targeted release or other therapeutic strategies, understanding thermal behavior is paramount. The furazan ring is a key moiety in many high-energy-density materials (HEDMs) due to its high nitrogen content and positive heat of formation.[2][3] The compound of interest, 3,3'-Dicarboxy-4,4'-difurazan hydrate, presents a unique structure with two furazan rings linked together, further functionalized with carboxylic acid groups and incorporating a water molecule of hydration. These features are expected to significantly influence its thermal decomposition profile.
Deciphering Thermal Stability: Key Factors in Furazan-Based Compounds
The thermal stability of furazan-based energetic materials is a complex interplay of several molecular and intermolecular factors. The decomposition of such compounds is often initiated by the cleavage of the weakest bond within the molecule. In furazan and furoxan derivatives, the O-N and C-C bonds within the rings, as well as bonds to substituent groups, are common points of initial decomposition.[3]
The presence of electron-withdrawing groups, such as nitro groups (–NO2), can significantly impact thermal stability. For instance, 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) exhibits a major exothermic decomposition peak at 292.41 °C.[3] In contrast, amino groups (–NH2), which are electron-donating, can have a stabilizing or destabilizing effect depending on the overall molecular structure and intermolecular interactions. For example, 3,3'-diamino-4,4'-azofurazan (DAAzF) and 3,3'-diamino-4,4'-azoxyfurazan (DAAF) show good thermal stability, with DAAzF being superior to DAAF.[4]
The presence of carboxylic acid groups (–COOH) in 3,3'-Dicarboxy-4,4'-difurazan hydrate introduces the potential for strong intermolecular hydrogen bonding. This can enhance thermal stability by creating a more robust crystal lattice that requires more energy to disrupt. However, the carboxylic acid group itself can undergo decarboxylation at elevated temperatures, which would be a primary decomposition pathway. The water of hydration will also play a crucial role, with its removal upon heating representing an initial endothermic event that could potentially trigger subsequent decomposition. The dehydration process can also alter the crystal structure, which in turn affects the stability of the anhydrous compound.[5]
Experimental Assessment of Thermal Stability: Methodologies and Interpretation
The primary techniques for evaluating the thermal stability of energetic materials are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6] These methods provide complementary information about the thermal events a material undergoes as it is heated.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It allows for the identification of both endothermic (heat-absorbing) and exothermic (heat-releasing) processes.
-
Endothermic Events: Melting, boiling, sublimation, and solid-solid phase transitions typically appear as endothermic peaks. The removal of water of hydration is also an endothermic process.
-
Exothermic Events: Decomposition, oxidation, and some crystallization processes are exothermic and are of primary interest for energetic materials. The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability.[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the temperature ranges over which decomposition occurs and the extent of mass loss. For a hydrated compound like 3,3'-Dicarboxy-4,4'-difurazan hydrate, the initial mass loss would correspond to the loss of water. Subsequent mass loss steps would indicate the decomposition of the organic molecule.
Experimental Workflow: A Step-by-Step Protocol
A typical thermal analysis workflow for a new energetic compound would involve the following steps:
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed in an appropriate crucible (e.g., aluminum, copper).
-
Instrument Setup: The DSC and TGA instruments are calibrated and purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: A controlled heating program is applied, typically a linear ramp of 5-20 °C/min.
-
Data Acquisition: The heat flow (DSC) and mass change (TGA) are recorded as a function of temperature.
-
Data Analysis: The resulting thermograms are analyzed to determine key parameters such as onset temperatures, peak temperatures, enthalpy changes (from DSC), and mass loss percentages (from TGA).
Below is a diagram illustrating the typical workflow for thermal analysis.
Caption: Workflow for Thermal Analysis of Energetic Materials.
Comparative Thermal Stability Analysis
To contextualize the expected thermal stability of 3,3'-Dicarboxy-4,4'-difurazan hydrate, we will compare its structural features with those of known furazan-based energetic materials.
| Compound | Key Structural Features | Reported Decomposition Temperature (°C) | Reference |
| 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) | Nitro groups, furoxan ring | 292.41 (major exothermic peak) | [3] |
| Difurazanopyrazine Derivative II | Nitrofurazan group | 318.3 | [9][10] |
| Difurazanopyrazine Derivative IV | Nitrate ester group | 197.5 | [9][10] |
| Difurazanopyrazine Derivative VI | Azide group | 250.5 | [9][10] |
| 3,3'-diamino-4,4'-azofurazan (DAAzF) | Amino groups, azo bridge | Thermal explosion at 375 (5s delay) | [4] |
| 3,3'-diamino-4,4'-azoxyfurazan (DAAF) | Amino groups, azoxy bridge | Thermal explosion at 220 (5s delay) | [4] |
| 3-Amino-4-nitrofurazan (ANF) | Amino and nitro groups | Second decomposition onset at 140.4 | [11] |
Analysis and Predictions for 3,3'-Dicarboxy-4,4'-difurazan Hydrate:
-
Effect of Carboxylic Acid Groups: The presence of carboxylic acid groups is expected to introduce strong intermolecular hydrogen bonding, which could increase the overall thermal stability of the crystal lattice. However, the decarboxylation of these groups will likely be a primary decomposition pathway, potentially occurring at a lower temperature than the ring-opening of the furazan moieties. Studies on other carboxylic acid-containing compounds have shown that decomposition can be complex, with multiple steps.[12] The electron-withdrawing nature of the carboxylic acid group might also influence the stability of the furazan rings.[13]
-
Role of the Hydrate: The water of hydration will be lost at a relatively low temperature, likely below 150 °C, in an endothermic process. This initial dehydration step could potentially induce a phase change in the material, and the resulting anhydrous form may have a different, and possibly lower, thermal stability.
-
Difurazan Backbone: The presence of two linked furazan rings provides a robust core structure. However, the nature of the linkage and the electronic effects of the substituents will ultimately govern its stability.
Predicted Thermal Profile:
Based on this analysis, a hypothetical DSC/TGA profile for 3,3'-Dicarboxy-4,4'-difurazan hydrate would likely exhibit the following features:
-
An initial endothermic peak in the DSC curve, accompanied by a mass loss in the TGA curve, corresponding to the loss of the water of hydration.
-
A subsequent, more significant exothermic event in the DSC curve, likely associated with decarboxylation and the onset of the decomposition of the difurazan framework. This would be accompanied by a major mass loss in the TGA curve. The onset temperature of this exotherm would be the primary indicator of the compound's thermal stability.
The following diagram illustrates the key structural features influencing the thermal stability of the target compound and its analogs.
Caption: Factors Influencing Thermal Stability of the Target Compound.
Conclusion and Future Directions
While a definitive quantitative comparison is not possible without direct experimental data, this analysis provides a robust framework for understanding the expected thermal behavior of 3,3'-Dicarboxy-4,4'-difurazan hydrate. The presence of both stabilizing (intermolecular hydrogen bonding) and potentially destabilizing (decarboxylation, dehydration) features suggests a complex thermal decomposition profile.
For researchers working with this or similar compounds, the following steps are recommended:
-
Experimental Verification: Conduct thorough DSC and TGA analyses to determine the actual decomposition temperatures and profile.
-
Isothermal Studies: Perform isothermal TGA experiments at various temperatures to assess long-term thermal stability.
-
Advanced Techniques: Employ techniques such as TGA-FTIR or TGA-MS to identify the gaseous decomposition products and elucidate the decomposition mechanism.
By combining theoretical understanding with rigorous experimental validation, a comprehensive picture of the thermal stability of 3,3'-Dicarboxy-4,4'-difurazan hydrate can be established, ensuring its safe and effective application in research and development.
References
-
Synthesis and thermal performance of 4H, 8H-Difurazano[3, 4-b: 3′, 4′-e]pyrazine. (2025, August 6). ResearchGate. [Link]
-
Synthesis, Characterization and Performance of Difurazanopyrazine Derivatives. (2013, December 16). China Science and Technology Journal Database. [Link]
-
Synthesis, characterization and performance of difurazanopyrazine derivatives. (2025, August 10). ResearchGate. [Link]
-
Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. (2025, February 28). Chemical Engineering Transactions. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Center for Biotechnology Information. [Link]
-
Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Mettler Toledo. [Link]
-
New approach to furazan dicarboxylic acids. (n.d.). Semantic Scholar. [Link]
-
Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside. (2022, February 18). National Center for Biotechnology Information. [Link]
-
Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. (2022, December 25). Impactfactor.org. [Link]
-
Properties of diaminoazofurazan and diaminoazoxyfurazan. (2025, August 10). ResearchGate. [Link]
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. (n.d.). PubMed. [Link]
-
Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (n.d.). SciELO. [Link]
-
Interpreting DSC Data. (n.d.). UCSB MRL. [Link]
-
How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. [Link]
-
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. (2021, December 6). National Center for Biotechnology Information. [Link]
-
DSC 214 Polyma. (n.d.). NETZSCH Analyzing & Testing. [Link]
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. (2021, August 22). MDPI. [Link]
-
Theoretical study on the thermal decomposition mechanism of 3,3′-dinitro-4,4′-azoxyfurazan. (2025, August 7). ResearchGate. [Link]
-
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. (2021, December 6). PubMed. [Link]
-
Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. (2023, October 20). F1000Research. [Link]
-
Thermodynamic stability considerations for isostructural dehydrates. (2012, April 15). PubMed. [Link]
-
Drying methods affect physicochemical and functional characteristics of Clanis Bilineata Tingtauica Mell protein. (n.d.). National Center for Biotechnology Information. [Link]
-
Studies on 3,3′-diamino-4,4′-azofurazan (DAAF): Specific heat capacity, enthalpy of formation and detonation properties. (2017, February 6). ResearchGate. [Link]
-
A DFT-based comparative equilibrium study of thermal dehydration and hydrolysis of CaCl2 hydrates and MgCl2 hydrates for seasonal heat storage. (n.d.). Royal Society of Chemistry. [Link]
-
Intermolecular stabilization of 3,3'-diamino-4,4'-azoxyfurazan (DAAF) compressed to 20 GPa. (2014, August 7). PubMed. [Link]
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Safety Operating Guide
3,3'-Dicarboxy-4,4'-difurazan Hydrate: Handling & Disposal Protocol
This guide outlines the rigorous safety and disposal protocols for 3,3'-Dicarboxy-4,4'-difurazan hydrate (and related furazan-ring derivatives).
Advisory: This compound is a high-nitrogen heterocycle used as a precursor for energetic materials (explosives and propellants).[1] While the hydrated dicarboxylic acid form is generally less sensitive than its salt or nitro-derivatives, it possesses a high positive heat of formation and must be handled as a Potentially Energetic Material (PEM) .
Executive Safety Directive
Status: ENERGETIC PRECURSOR / ACIDIC Primary Hazard: Shock/Friction Sensitivity (Dry) & Formation of Sensitive Salts. Core Rule: Never allow the material to dry completely during handling. Never use metal spatulas.
Unlike standard organic acids, the furazan ring system is thermodynamically unstable relative to its decomposition products (
Chemical Hazard Profile
| Parameter | Specification | Operational Implication |
| Structure | Bis-furazan ring with carboxylic acid groups | High Nitrogen Content; Energetic backbone. |
| Physical State | Crystalline Solid (Hydrate) | Hydration water stabilizes the crystal lattice. Loss of water increases sensitivity. |
| Acidity (pKa) | ~3.0 - 4.0 (Estimated) | Corrosive to tissue; reacts with bases to form salts. |
| Incompatibilities | Heavy metals (Ag, Pb, Cu), Strong Oxidizers, Strong Bases | CRITICAL: Contact with metals can form impact-sensitive explosive salts. |
| Stability | Thermally stable up to ~200°C (dec.) | Exothermic decomposition releases large gas volumes ( |
Operational Handling (The "Wet" Protocol)
To ensure safety, you must maintain the material in a "desensitized" state.
-
Anti-Static Environment: Ground all personnel and equipment. Furazan derivatives can be susceptible to electrostatic discharge (ESD).
-
Non-Sparking Tools: Use only conductive plastic, wood, or ceramic tools. NO METAL SPATULAS.
-
Solvent Dampening: If the material appears dry or crusty, mist lightly with water or a water/ethanol mixture before manipulation to reduce friction sensitivity.
Disposal Decision Matrix & Workflow
Do not dispose of this down the drain. Do not mix with general organic waste solvents unless validated.
Phase 1: Waste Characterization
Before disposal, determine the state of the material.
-
Pure/Bulk Solid: High Hazard. Requires desensitization.
-
Solution: Moderate Hazard. Requires segregation.
Phase 2: Desensitization (The "Solution" Method)
The safest disposal method for laboratory quantities (<50g) is dilution and solvation to lower the energy density below the propagation threshold.
Reagents Required:
-
Dimethyl Sulfoxide (DMSO) or Acetone (High solubility for furazans).
-
Water.[2]
-
HDPE Waste Container (Wide mouth).
Protocol:
-
Dissolution: Slowly add the solid 3,3'-Dicarboxy-4,4'-difurazan hydrate to a beaker containing DMSO or Acetone .
-
Ratio: Minimum 1:20 (Solid : Solvent) by weight.
-
Goal: Ensure complete dissolution. No solids should remain.
-
-
Phlegmatization: Once dissolved, add Water to the solution.
-
Ratio: 1:1 (Solution : Water).
-
Note: This reduces the flammability of the solvent and acts as a thermal heat sink.
-
-
Verification: Visually inspect to ensure no precipitation (recrystallization) occurs. If precipitate forms, add more DMSO/Acetone.
Phase 3: Waste Stream Labeling
Label the container strictly. Do not use generic "Organic Waste" tags.
-
Label Text: "HAZARDOUS WASTE - ENERGETIC PRECURSOR SOLUTION."
-
Constituents: "3,3'-Dicarboxy-4,4'-difurazan (Diluted), DMSO, Water."
-
Hazard Class: Flammable Liquid (due to solvent) + Reactive (due to solute).
-
RCRA Code (US): D001 (Ignitable), D003 (Reactive - Potential).
Visual Workflow: Disposal Logic Tree
Caption: Logic flow for the safe solvation and waste stream segregation of furazan derivatives.
Emergency Procedures (Spill Response)
If a spill occurs, do not sweep dry material. Friction from sweeping can initiate decomposition.
-
Isolate: Evacuate the immediate area (10-meter radius).
-
Wet Down: Gently mist the spill with water or a water/acetone mixture to desensitize.
-
Absorb: Place wet paper towels or inert absorbent (vermiculite) over the wet spill.
-
Collect: Scoop up the absorbent/chemical mixture using a plastic dustpan or stiff cardboard. Place into a plastic waste bag.
-
Clean: Wipe the surface with a 10% Sodium Carbonate (
) solution to neutralize any remaining acid traces, followed by water.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Furazan-based Intermediates.Link (General reference for organic acid handling).
- Zhai, L., et al. (2015). "Synthesis and properties of 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and its derivatives." Chinese Journal of Energetic Materials.
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[1][3] De Gruyter. (Authoritative text on handling nitrogen-rich heterocycles).
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120. Link
Sources
Comprehensive Guide to Personal Protective Equipment for Handling 3,3'-Dicarboxy-4,4'-difurazan Hydrate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3,3'-Dicarboxy-4,4'-difurazan hydrate. Given the compound's structure, which suggests energetic properties, and the general hazards associated with heterocyclic compounds, a stringent adherence to safety protocols is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation
Before any handling of 3,3'-Dicarboxy-4,4'-difurazan hydrate, a thorough risk assessment is mandatory. The primary anticipated hazards include:
-
Energetic Nature: The presence of the difurazan structure suggests the potential for rapid decomposition or explosion under certain conditions (e.g., heat, shock, friction).[1]
-
Skin and Eye Irritation: Many organic acids and heterocyclic compounds can cause irritation upon contact with skin and eyes.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]
-
Unknown Toxicity: As the toxicological properties have not been thoroughly investigated, it is prudent to treat the compound as potentially harmful upon ingestion, skin absorption, or inhalation.[6][7]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling 3,3'-Dicarboxy-4,4'-difurazan hydrate.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7] | Goggles protect against splashes, while the face shield offers an additional layer of protection from unexpected energetic events.[7] |
| Hand Protection | Double-gloving system: an inner pair of nitrile gloves and an outer pair of heavy-duty, chemically resistant gloves (e.g., butyl rubber or Silver Shield®).[5][7] | The inner glove provides a second barrier in case the outer glove is compromised. The outer glove should be selected for its resistance to the solvents being used and potential chemical permeation.[7] |
| Body Protection | A flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants.[7][8] | The FR lab coat provides protection against fire hazards associated with energetic materials. Full coverage of the body minimizes skin exposure. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[5][7] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the scale of the work and the potential for aerosolization.[5][8] | Use of a respirator should be determined by a formal risk assessment and requires enrollment in a respiratory protection program.[7] |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing risk.
Preparation
-
Designated Work Area: All work with 3,3'-Dicarboxy-4,4'-difurazan hydrate must be conducted in a designated area, preferably within a chemical fume hood with the sash at the lowest practical height.[6]
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are present in the fume hood before starting.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have an appropriate spill kit readily available.
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer:
-
Carefully weigh the desired amount of 3,3'-Dicarboxy-4,4'-difurazan hydrate on weighing paper.
-
Use a plastic or non-sparking spatula to avoid generating static electricity or friction.
-
Slowly and carefully transfer the compound to the reaction vessel.
-
-
In-Reaction Monitoring:
-
Continuously monitor the reaction for any signs of instability, such as a rapid temperature increase, color change, or gas evolution.
-
If any signs of instability are observed, be prepared to take appropriate action, such as cooling the reaction or moving away from the fume hood.
-
-
Post-Reaction Work-up:
-
Allow the reaction to cool to room temperature before proceeding with any work-up steps.
-
Handle all solutions and residues containing the compound with the same level of precaution as the pure substance.
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of 3,3'-Dicarboxy-4,4'-difurazan hydrate.
Disposal Plan
Proper disposal of 3,3'-Dicarboxy-4,4'-difurazan hydrate and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste containing 3,3'-Dicarboxy-4,4'-difurazan hydrate, including excess solid, contaminated weighing paper, gloves, and reaction byproducts, must be collected in a designated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3,3'-Dicarboxy-4,4'-difurazan hydrate".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this material down the drain or in the regular trash.[10] Some energetic materials may be amenable to disposal through methods like composting under controlled conditions, but this should only be done by trained professionals.[11]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4][6] Seek medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, use a spill kit with non-combustible absorbent material to clean it up.
-
For large spills, or if you are unsure, contact your institution's EHS office or emergency response team.
-
References
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials Approved by: Envrionmental Health and Safety Effective - Case Western Reserve University. (2019, April 12). Retrieved from [Link]
-
Stabilization of Explosive and Energetic Materials - USDA ARS. (2016, August 12). Retrieved from [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
The Potential for Composting Energetic Material Production Wastes. - DTIC. (n.d.). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.). Retrieved from [Link]
Sources
- 1. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. falseguridad.com [falseguridad.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. case.edu [case.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
